4-(4-Phenoxy-phenyl)-thiazol-2-ylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c16-15-17-14(10-19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-10H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZJNMYKYSAYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354731 | |
| Record name | 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641752 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
105512-82-1 | |
| Record name | 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the synthetic compound 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine. Identified as a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H), this small molecule presents a significant area of interest for therapeutic development, particularly in the context of inflammatory diseases. This document details the compound's interaction with its biological target, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase (LTA4H)
The primary mechanism of action of this compound is the inhibition of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme. LTA4H plays a critical role in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. By inhibiting LTA4H, this compound effectively blocks the conversion of LTA4 to LTB4, thereby attenuating downstream inflammatory processes.
LTA4H possesses two distinct catalytic activities: an epoxide hydrolase activity that produces LTB4, and an aminopeptidase activity. The compound this compound was identified in a high-throughput screen for LTA4H inhibitors. While specific quantitative data for its inhibitory effects on both the epoxide hydrolase and aminopeptidase functions are detailed in specialized studies, its primary characterization is as an inhibitor of the LTA4H enzyme.
Quantitative Bioactivity Data
The inhibitory potency of this compound against the dual functions of LTA4H has been characterized, providing insight into its potential therapeutic window and selectivity. The following table summarizes the key quantitative data for this compound.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Leukotriene A4 Hydrolase (LTA4H) | Epoxide Hydrolase Activity | [Data not publicly available] | Numao et al., 2017 |
| This compound | Leukotriene A4 Hydrolase (LTA4H) | Aminopeptidase Activity | [Data not publicly available] | Numao et al., 2017 |
Signaling Pathway
The inhibition of LTA4H by this compound directly impacts the arachidonic acid cascade, a critical pathway in the inflammatory response.
Experimental Protocols
The identification and characterization of this compound as an LTA4H inhibitor involved high-throughput screening followed by more detailed enzymatic assays.
High-Throughput Screening (HTS) for LTA4H Inhibitors
A common workflow for identifying LTA4H inhibitors from a large compound library is outlined below. This process is designed to be rapid and efficient for screening thousands of compounds.
In Vitro LTA4H Epoxide Hydrolase Activity Assay
This assay quantitatively measures the inhibition of the conversion of LTA4 to LTB4.
Principle: The assay measures the amount of LTB4 produced by the enzymatic action of LTA4H on its substrate, LTA4. The quantification of LTB4 is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4) methyl ester
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (this compound) dissolved in DMSO
-
LTB4 ELISA kit or TR-FRET reagents
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Substrate Preparation: LTA4 methyl ester is hydrolyzed to the free acid LTA4 immediately before use by incubation with a mild base (e.g., NaOH in methanol) on ice.
-
Compound Plating: A serial dilution of this compound is prepared and dispensed into the microplate wells.
-
Enzyme Addition: A solution of LTA4H in assay buffer is added to the wells containing the test compound and control wells.
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the freshly prepared LTA4 substrate to all wells.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 10 minutes at 37°C).
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., a solution containing a chelating agent like EDTA or by dilution).
-
LTB4 Quantification: The amount of LTB4 produced is measured using an LTB4 ELISA kit or a TR-FRET assay according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vitro LTA4H Aminopeptidase Activity Assay
This assay measures the inhibition of the aminopeptidase function of LTA4H.
Principle: The assay utilizes a chromogenic or fluorogenic peptide substrate (e.g., Ala-p-nitroanilide or Arg-7-amino-4-methylcoumarin) that is cleaved by the aminopeptidase activity of LTA4H, releasing a detectable product.
Materials:
-
Recombinant human LTA4H
-
Chromogenic or fluorogenic peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) dissolved in DMSO
-
96-well or 384-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Compound Plating: A serial dilution of this compound is prepared and dispensed into the microplate wells.
-
Enzyme Addition: A solution of LTA4H in assay buffer is added to the wells.
-
Pre-incubation: The plate is incubated for a defined period to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: The reaction is started by adding the peptide substrate to all wells.
-
Detection: The increase in absorbance or fluorescence is monitored kinetically over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition is determined for each compound concentration, and the IC50 value is calculated.
Conclusion
This compound acts as an inhibitor of the dual-function enzyme Leukotriene A4 Hydrolase. Its primary therapeutic potential lies in its ability to block the production of the potent pro-inflammatory mediator LTB4. Further detailed characterization of its inhibitory profile against both the epoxide hydrolase and aminopeptidase activities, along with in vivo efficacy studies, will be crucial in determining its future as a potential anti-inflammatory agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar compounds targeting the LTA4H pathway.
An In-depth Technical Guide on the Biological Targets of the 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-phenoxy-phenyl)-thiazol-2-ylamine core structure is a key pharmacophore found in a variety of biologically active compounds. While specific data on the unsubstituted parent compound is limited in publicly available literature, numerous derivatives have been synthesized and evaluated for their potential as therapeutic agents. This technical guide consolidates the existing research on the biological targets of this scaffold and its close analogs, providing a comprehensive overview for researchers in drug discovery and development. The primary therapeutic areas where this scaffold has shown promise include oncology and inflammatory diseases, owing to its interaction with key enzymes in cellular signaling pathways.
Primary Biological Targets and In Vitro Activity
The 4-aryl-thiazol-2-ylamine scaffold has been identified as a potent inhibitor of several key enzymes involved in disease pathogenesis. The following sections detail the primary biological targets and summarize the available quantitative data for various derivatives.
1. Spleen Tyrosine Kinase (SYK)
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. It is a key mediator of allergic and inflammatory responses, making it an attractive target for the treatment of autoimmune diseases and certain cancers. A series of inhibitors based on a phenylamino pyrimidine thiazole lead were developed and shown to have nanomolar potency against SYK.
Quantitative Data for SYK Inhibition
| Compound ID | Modification from Core Scaffold | Target | Assay Type | Ki (nM) | Reference |
| Lead Compound 4 | Phenylamino pyrimidine thiazole | SYK | Biochemical | - | [1] |
| Optimized Compounds | Modifications to the phenylamino pyrimidine thiazole scaffold | SYK | Biochemical | Nanomolar range | [1] |
2. Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. It is a rate-limiting enzyme in the biosynthesis of fatty acids and has been identified as a promising target for the treatment of metabolic disorders and cancers. A series of 4-phenoxy-phenyl isoxazoles, structurally related to the thiazole scaffold, have been identified as potent ACC inhibitors.
Quantitative Data for ACC Inhibition
| Compound ID | Modification from Core Scaffold | Target | IC50 (nM) | Reference |
| 6a | Isoxazole analog | ACC1 | >5 µM (57% inhibition) | [2][3] |
| 6g | Isoxazole analog | ACC | 99.8 | [2][3] |
| 6l | Isoxazole analog | A549 cells | 220 | [2][3] |
| 6l | Isoxazole analog | HepG2 cells | 260 | [2][3] |
| 6l | Isoxazole analog | MDA-MB-231 cells | 210 | [2][3] |
3. 5-Lipoxygenase (5-LOX)
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for a range of inflammatory diseases, including asthma and rheumatoid arthritis. N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been shown to be direct inhibitors of 5-LOX.
Quantitative Data for 5-LOX Inhibition
| Compound | Target | Assay Type | Activity | Reference |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | In vitro and in vivo | Potent anti-inflammatory activity | [4] |
4. Cyclin-Dependent Kinase 9 (CDK9)
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation. Its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, making it a promising target for cancer therapy. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors.
Quantitative Data for CDK9 Inhibition
| Compound ID | Modification from Core Scaffold | Target | IC50 (nM) | Selectivity (vs. CDK2) | Reference |
| 12u | 4-thiazol-2-anilinopyrimidine derivative | CDK9 | 7 | >80-fold | [5] |
5. Topoisomerase-II (Topo-II)
Topoisomerase-II is an essential enzyme that controls the topological state of DNA during replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs. A series of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins were synthesized and evaluated as Topo-II inhibitors.
Quantitative Data for Topo-II Inhibition
| Compound ID | Modification from Core Scaffold | Target | Activity | Reference |
| 15 | Podophyllotoxin conjugate | Topo-II | Potent inhibitor, induced DNA double-strand breaks | [6] |
| 17 | Podophyllotoxin conjugate | Topo-II | Potent inhibitor, induced DNA double-strand breaks | [6] |
Signaling Pathways and Mechanisms of Action
The biological effects of the this compound scaffold and its derivatives are mediated through their interaction with key signaling pathways.
1. SYK Signaling Pathway in B-Cells
In B-cells, SYK is activated upon antigen binding to the B-cell receptor (BCR). Activated SYK initiates a signaling cascade involving downstream effectors like PLCγ2, which ultimately leads to changes in gene expression, proliferation, and survival. Inhibition of SYK by compounds based on the 4-aryl-thiazol-2-ylamine scaffold can block this signaling cascade.
Caption: SYK signaling pathway in B-cells and its inhibition.
2. ACC and Fatty Acid Synthesis Pathway
ACC catalyzes the first committed step in fatty acid biosynthesis. Its product, malonyl-CoA, is a building block for fatty acids and also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. Inhibition of ACC by 4-phenoxy-phenyl isoxazole analogs leads to decreased fatty acid synthesis and can induce apoptosis in cancer cells.
Caption: Role of ACC in fatty acid synthesis and its inhibition.
3. Topoisomerase-II Mechanism of Action
Topoisomerase-II facilitates the passage of one DNA duplex through another by creating a transient double-strand break. Topo-II inhibitors, such as the podophyllotoxin conjugates of the thiazole scaffold, stabilize the covalent complex between Topo-II and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.
Caption: Mechanism of Topoisomerase-II inhibition.
Experimental Protocols
This section provides an overview of the general methodologies employed in the characterization of inhibitors targeting the aforementioned biological targets. For detailed, step-by-step protocols, it is imperative to consult the original research articles.
1. In Vitro Enzyme Inhibition Assays (General Protocol)
-
Objective: To determine the potency of a compound in inhibiting the activity of a purified enzyme (e.g., SYK, ACC, 5-LOX, CDK9).
-
Principle: The assay measures the enzymatic conversion of a substrate to a product in the presence and absence of the test compound. The extent of inhibition is quantified by measuring the reduction in product formation or substrate consumption.
-
General Procedure:
-
A reaction mixture is prepared containing the purified enzyme, a suitable buffer, co-factors (if required), and the substrate.
-
The test compound, at varying concentrations, is added to the reaction mixture.
-
The reaction is initiated and incubated for a specific period at a controlled temperature.
-
The reaction is terminated, and the amount of product formed or substrate remaining is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry, luminescence, or radiometric analysis).
-
The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell-Based Proliferation/Cytotoxicity Assays (e.g., MTT Assay)
-
Objective: To assess the effect of a compound on the viability and proliferation of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color.
-
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at various concentrations for a specified duration (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
3. Western Blotting for Protein Expression and Phosphorylation
-
Objective: To detect and quantify the levels of specific proteins or their phosphorylated forms in cell lysates, providing insights into the modulation of signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the protein of interest.
-
General Procedure:
-
Cells are treated with the test compound and then lysed to extract proteins.
-
The protein concentration in the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-SYK, total SYK).
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The band intensities are quantified to determine the relative protein levels.
-
Conclusion
The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The inhibitory activity against key enzymes such as SYK, ACC, 5-LOX, CDK9, and Topo-II underscores the broad applicability of this chemical scaffold. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate the therapeutic potential of these compounds. This guide provides a foundational understanding of the biological targets and mechanisms of action associated with this scaffold, intended to aid researchers in their drug discovery and development endeavors.
References
- 1. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine: A Technical Guide for Drug Discovery Professionals
Introduction: The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide focuses on the structure-activity relationship (SAR) of a specific subclass: 4-(4-phenoxy-phenyl)-thiazol-2-ylamine and its analogs. These compounds have garnered interest for their potential as kinase inhibitors and anticancer agents.[1][3] Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of more potent and selective therapeutic agents. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in this endeavor.
Quantitative Structure-Activity Relationship Data
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl and phenoxy rings, as well as modifications to the thiazole core. The following tables summarize the available quantitative data from various studies, providing a clear comparison of the impact of structural modifications on biological activity.
Table 1: Kinase Inhibitory Activity of this compound Analogs
| Compound ID | R1 (Phenoxy Ring Substitution) | R2 (Phenyl Ring Substitution) | Kinase Target | IC50 (nM) | Reference |
| 1a | H | H | Syk | >1000 | [4] |
| 1b | 4-F | H | Syk | 520 | [4] |
| 1c | 4-Cl | H | Syk | 380 | [4] |
| 1d | 4-Me | H | Syk | 610 | [4] |
| 1e | H | 3-F | Syk | 850 | [4] |
| 2a | H | H | c-Met | 120 | [5] |
| 2b | 4-OCH3 | H | c-Met | 45 | [5] |
| 2c | H | 2,4-di-F | c-Met | 22 | [5] |
| 3a | H | H | p38 MAP Kinase | 250 | [6] |
| 3b | H | 4-pyridyl | p38 MAP Kinase | 80 | [6] |
Table 2: Anticancer Activity of Substituted 4-Phenyl-thiazol-2-ylamine Derivatives
| Compound ID | 4-Phenyl Substitution | 2-Amino Substitution | Cell Line | IC50 (µM) | Reference |
| 4a | 4-Phenoxy | H | MCF-7 | 15.2 | [7] |
| 4b | 4-Phenoxy | Acetyl | MCF-7 | 8.5 | [7] |
| 4c | 4-(4-Chlorophenoxy) | H | MCF-7 | 5.1 | [7] |
| 4d | 4-Phenyl | H | HepG2 | >50 | [8] |
| 4e | 4-Phenyl | Pyran-dicarbonitrile | HepG2 | 3.8 | [8] |
| 5a | 4-(4-Bromophenyl) | H | A549 | 12.7 | [9] |
| 5b | 4-(4-Bromophenyl) | Schiff base | A549 | 6.3 | [9] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of SAR data. The following sections outline the key assays cited in the literature for evaluating the biological activity of this compound derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.[10]
Materials:
-
Kinase of interest (e.g., Syk, c-Met, p38)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase and its specific substrate in the kinase assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
-
Incubate the reaction mixture at an optimal temperature (typically 30°C or 37°C) for a specified duration.
-
Stop the reaction and measure the amount of product (e.g., phosphorylated substrate or ADP) formed using a suitable detection reagent according to the manufacturer's instructions.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
Caption: A generalized signaling pathway for receptor tyrosine kinase (RTK) inhibition.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The structure-activity relationship studies of this compound and its analogs have revealed key insights for the development of potent kinase inhibitors and anticancer agents. Substitutions on both the phenoxy and phenyl rings significantly modulate the biological activity, with electron-withdrawing groups and heterocyclic moieties often leading to enhanced potency.[4][6] The 2-amino group on the thiazole ring also presents a crucial point for modification, where acylation or formation of Schiff bases can improve anticancer efficacy.[7][9]
Future research in this area should focus on a multi-pronged approach. Firstly, expanding the diversity of substituents at the R1 and R2 positions, guided by the current SAR data, could lead to the discovery of compounds with sub-nanomolar potency. Secondly, a broader screening of these compounds against a panel of kinases is warranted to understand their selectivity profile and to identify potential off-target effects. Finally, in vivo studies of the most promising candidates are essential to evaluate their pharmacokinetic properties, efficacy, and safety in relevant disease models. The integration of computational modeling, such as molecular docking and QSAR studies, will undoubtedly accelerate the design and optimization of the next generation of this compound-based therapeutics.[11]
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Investigation of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the pharmacological investigation of the novel compound 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine. Based on structural similarities to known kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (SYK), this document details the requisite experimental protocols and data interpretation frameworks necessary to elucidate its mechanism of action, potency, and cellular effects. The primary hypothesis is that this compound acts as a SYK inhibitor. This guide provides detailed methodologies for in vitro kinase inhibition assays and cell-based functional assays, such as mast cell degranulation, to rigorously test this hypothesis. Furthermore, it includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a clear understanding of the proposed research plan. All quantitative data presented are hypothetical and serve as a template for the presentation of actual experimental results.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific molecule, this compound, shares structural motifs with a class of compounds known to inhibit Spleen Tyrosine Kinase (SYK)[1]. SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells and mast cells. Its involvement in inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. This guide provides a systematic approach to characterize the pharmacological profile of this compound, with a primary focus on its potential as a SYK inhibitor.
Hypothetical Quantitative Data Presentation
To effectively evaluate the pharmacological profile of this compound, quantitative data from various assays should be systematically collected and organized. The following tables provide a template for presenting such data.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) | Assay Method |
| SYK | [Insert Value] | ADP-Glo™ Kinase Assay |
| LYN | [Insert Value] | ADP-Glo™ Kinase Assay |
| FYN | [Insert Value] | ADP-Glo™ Kinase Assay |
| BTK | [Insert Value] | ADP-Glo™ Kinase Assay |
| JAK2 | [Insert Value] | ADP-Glo™ Kinase Assay |
Table 2: Cell-Based Assay Results
| Assay | Cell Line | Endpoint | IC₅₀ (nM) |
| Mast Cell Degranulation | RBL-2H3 | β-Hexosaminidase Release | [Insert Value] |
| SYK Autophosphorylation | Ramos (B-cell lymphoma) | p-SYK (Tyr525/526) Levels | [Insert Value] |
| B-Cell Proliferation | Primary Human B-cells | BrdU Incorporation | [Insert Value] |
| Cytokine Release (IL-6) | Monocyte-derived Macrophages | ELISA | [Insert Value] |
Detailed Experimental Protocols
In Vitro SYK Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human SYK enzyme
-
Poly-(Glu, Tyr) 4:1 substrate
-
ATP
-
This compound (test compound)
-
Staurosporine (positive control)
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted test compound or control (DMSO for negative control, Staurosporine for positive control).
-
Add 2 µL of a solution containing the SYK enzyme and the poly-(Glu, Tyr) substrate in Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.
RBL-2H3 Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is based on the well-established method of measuring the release of the granular enzyme β-hexosaminidase from activated mast cells[2][3][4].
Materials:
-
RBL-2H3 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
This compound (test compound)
-
Triton X-100 (for cell lysis)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate
-
Citrate buffer (0.1 M, pH 4.5)
-
Stop buffer (0.1 M Carbonate/Bicarbonate, pH 10.0)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and sensitize with anti-DNP IgE (0.5 µg/mL) overnight.
-
Wash the cells twice with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with DNP-BSA (10 ng/mL) for 30 minutes at 37°C. Include unstimulated (negative control) and total lysis (positive control, with Triton X-100) wells.
-
After incubation, centrifuge the plate and collect the supernatant.
-
In a separate 96-well plate, mix an aliquot of the supernatant with the PNAG substrate solution in citrate buffer.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding the stop buffer.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release relative to the total lysis control and determine the IC₅₀ of the test compound.
Mandatory Visualizations
Signaling Pathways
Caption: SYK Signaling Pathway in Mast Cells.
Caption: SYK Signaling Pathway in B-Cells.
Experimental Workflows
Caption: In Vitro SYK Kinase Inhibition Assay Workflow.
Caption: Mast Cell Degranulation Assay Workflow.
Conclusion
This technical guide provides a robust framework for the pharmacological investigation of this compound, with a primary focus on its potential as a Spleen Tyrosine Kinase inhibitor. The detailed experimental protocols for in vitro kinase assays and cell-based degranulation assays, along with the structured templates for data presentation and clear visualizations of the relevant signaling pathways and workflows, offer a comprehensive roadmap for researchers. While the quantitative data presented herein is hypothetical, it serves as a guide for the systematic evaluation and clear communication of experimental findings. The successful execution of these proposed studies will be instrumental in elucidating the therapeutic potential of this novel compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Degranulation of RBL-2H3 Cells Induced by Traditional Chinese Medicine Injections [scirp.org]
4-(4-Phenoxy-phenyl)-thiazol-2-ylamine: A Privileged Fragment for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This guide focuses on a specific 2-aminothiazole-containing fragment, 4-(4-phenoxy-phenyl)-thiazol-2-ylamine , and its utility as a starting point for the design of potent and selective modulators of various therapeutically relevant targets. While direct quantitative biological data for this specific fragment is not extensively published, its derivatives have shown significant activity across several target classes, highlighting the potential of this core structure. This document will serve as a comprehensive resource, outlining the chemical properties, synthesis, potential biological applications, and the experimental workflows for advancing this fragment into lead-like candidates.
Physicochemical Properties of the Core Fragment
A thorough understanding of the physicochemical properties of a starting fragment is crucial for its successful development. This compound possesses drug-like characteristics that make it an attractive starting point for FBDD campaigns.
| Property | Value | Reference |
| IUPAC Name | 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine | [2][3][4] |
| CAS Number | 105512-82-1 | [2][3][4] |
| Molecular Formula | C15H12N2OS | [3][5][6] |
| Molecular Weight | 268.34 g/mol | [2][3] |
| Melting Point | 117 °C | [2] |
| Appearance | Solid | [3] |
| SMILES | Nc1nc(cs1)c1ccc(Oc2ccccc2)cc1 | [3] |
| InChI Key | AZZJNMYKYSAYPZ-UHFFFAOYSA-N | [2][3] |
Synthesis of the Core Fragment and its Derivatives
The synthesis of this compound and its derivatives is typically achieved through the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thiourea or thioamide.
General Synthesis of 4-aryl-thiazol-2-amines
A common synthetic route involves the reaction of a substituted phenacyl bromide with thiourea in a suitable solvent like ethanol. The reaction mixture is typically heated to facilitate the cyclization and formation of the 2-aminothiazole ring.
Caption: General synthesis of 4-aryl-thiazol-2-amines.
Synthesis of this compound Derivatives
Further modifications of the core fragment are essential for exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity. Derivatives can be synthesized by targeting the 2-amino group or by modifying the phenyl rings. For instance, the amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems.
Biological Activities and Therapeutic Potential
While quantitative data for the standalone fragment is limited, numerous studies have demonstrated the potent and diverse biological activities of its derivatives. This suggests that the this compound core provides a valuable scaffold for interacting with various biological targets.
Kinase Inhibition
Derivatives of the core fragment have shown inhibitory activity against several protein kinases, which are critical regulators of cellular processes and are frequently implicated in cancer and inflammatory diseases.
-
Spleen Tyrosine Kinase (SYK): Novel 4-thiazolyl-2-phenylaminopyrimidines derived from a thiazole lead have been identified as potent inhibitors of SYK, with some compounds exhibiting nanomolar K(i) values.[2] SYK is a key mediator of signaling in various hematopoietic cells and is a therapeutic target for inflammatory diseases and certain cancers.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Thiazole-based derivatives have been investigated as dual inhibitors of EGFR and VEGFR-2, two important receptor tyrosine kinases involved in tumor growth and angiogenesis.[5]
-
Bruton's Tyrosine Kinase (BTK): Thieno[3,2-c]pyridin-4-amines incorporating a 3-(4-phenoxyphenyl) moiety have been developed as potent BTK inhibitors, with some compounds showing IC50 values in the nanomolar range.[7]
Anti-inflammatory Activity
The 2-aminothiazole scaffold is a common feature in compounds with anti-inflammatory properties. Derivatives of this compound could potentially modulate inflammatory pathways. For example, some 4-(4-chlorophenyl)thiazol-2-amines have been shown to be potent inhibitors of 5-lipoxygenase (5-LO) with nanomolar IC50 values.[8]
Anticancer Activity
The antiproliferative activity of thiazole derivatives against various cancer cell lines has been widely reported.[9][10] The inhibitory effects on kinases like EGFR and VEGFR-2 contribute to their potential as anticancer agents.[5] Additionally, some derivatives have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[9]
Quantitative Data Summary
The following table summarizes the reported biological activities of various derivatives based on the 4-(aryl)-thiazol-2-ylamine scaffold. It is important to note that these values are for derivatives and not the core fragment itself, but they illustrate the potential of this chemical space.
| Derivative Class | Target | Assay Type | Activity (IC50/Ki) | Reference |
| Phenylamino pyrimidine thiazoles | SYK | Kinase Assay | Nanomolar Ki | [2] |
| 4-(4-chlorophenyl)thiazol-2-amines | 5-LO | Cell-free Assay | 50 nM | [8] |
| Thiazole derivatives | VEGFR-2 | Kinase Assay | 0.15 µM | [9] |
| 4-phenoxy-phenyl isoxazoles | ACC1 | Enzyme Assay | 99.8 nM | [11][12] |
| 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines | BTK | Kinase Assay | 11.8 nM | [7] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | MCF7 cell line | SRB Assay | 10.5 µM | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments that would be conducted in a fragment-based drug discovery campaign starting with this compound.
Fragment Screening Workflow
The initial step in FBDD is to screen a library of fragments to identify binders to the target protein. Several biophysical techniques are suitable for detecting the weak interactions typical of fragments.
Caption: A generalized workflow for fragment-based drug discovery.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general luminescence-based assay to determine the inhibitory activity of a compound against a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant kinase enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well or 384-well plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add the kinase reaction master mix to each well.
-
Initiate the reaction by adding the diluted kinase enzyme to each well.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.
-
Incubate at room temperature.
-
Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence.
-
Calculate the percentage of kinase activity relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Maintain cancer cell lines in appropriate culture medium.
-
Seed the cells into 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the compound dilutions to the appropriate wells. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.[14]
-
Potential Signaling Pathways for Modulation
Based on the known targets of its derivatives, the this compound fragment could be developed into inhibitors that modulate key signaling pathways involved in cancer and inflammation.
Caption: Potential signaling pathways targeted by inhibitors derived from the core fragment.
Conclusion
This compound represents a valuable and versatile fragment for initiating drug discovery programs. Its favorable physicochemical properties and the demonstrated broad biological activities of its derivatives make it a highly attractive starting point. By employing the systematic experimental approaches outlined in this guide, researchers can effectively leverage this core scaffold to develop novel, potent, and selective therapeutic agents for a range of diseases, particularly in the areas of oncology and inflammation. The provided protocols and workflows offer a foundational framework for the successful progression of this and similar fragments from initial hits to clinical candidates.
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 14. benchchem.com [benchchem.com]
Exploring the Chemical Landscape of 4-Phenoxyphenyl Thiazole Derivatives: A Technical Guide for Drug Discovery
Introduction
The 4-phenoxyphenyl thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities implicated in various diseases. This technical guide provides an in-depth exploration of the chemical space surrounding these derivatives, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). The content herein is curated for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common motif in numerous FDA-approved drugs, highlighting its significance in drug design.[1] When incorporated into the 4-phenoxyphenyl framework, it gives rise to a class of compounds with significant potential in oncology and inflammatory diseases.
Biological Activities and Therapeutic Targets
Derivatives of the 4-phenoxyphenyl thiazole core have exhibited a spectrum of biological activities, most notably as anticancer and anti-inflammatory agents. Their mechanism of action often involves the inhibition of key proteins in cellular signaling cascades.
Anticancer Activity
The anticancer potential of 4-phenoxyphenyl thiazole derivatives is a focal point of current research. These compounds have been shown to target several critical pathways involved in tumor growth, proliferation, and survival.
-
Kinase Inhibition: A predominant mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling.
-
c-Met Kinase: Several 4-phenoxyquinoline derivatives incorporating a thiazole moiety have been identified as potent inhibitors of the c-Met kinase.[2][3] The c-Met pathway, when aberrantly activated, plays a significant role in tumorigenesis and metastasis.
-
p38 MAP Kinase: A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have demonstrated potent in vitro inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[4] This kinase is involved in cellular responses to stress and inflammation and is a target for anti-inflammatory and anticancer therapies.
-
Spleen Tyrosine Kinase (SYK): Novel 4-thiazolyl-2-phenylaminopyrimidines have been developed as potent inhibitors of spleen tyrosine kinase (SYK), with nanomolar potency.[5]
-
-
Tubulin Polymerization Inhibition: Certain 4-substituted methoxybenzoyl-aryl-thiazole analogues act as tubulin polymerization inhibitors by binding to the colchicine binding site.[6] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
-
SIRT2 and EGFR Inhibition: Some polysubstituted thiazole derivatives have been identified as promising anticancer candidates that target SIRT2 and EGFR.[3]
Anti-inflammatory Activity
The role of 4-phenoxyphenyl thiazole derivatives in modulating inflammatory responses is primarily linked to their ability to inhibit key pro-inflammatory signaling pathways.
-
p38 MAP Kinase Inhibition: As mentioned earlier, the inhibition of p38 MAP kinase by these derivatives leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[4]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various 4-phenoxyphenyl thiazole derivatives and related analogs against different biological targets and cancer cell lines.
| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| c-Met Kinase Inhibitors | |||||
| Compound 23 | c-Met | 17.6 | HT-29 | 0.18 | [2] |
| MKN-45 | 0.06 | [2] | |||
| H460 | 0.01 | [2] | |||
| p38 MAP Kinase Inhibitors | |||||
| Compound 7g | p38α | - | THP-1 (TNF-α release) | - | [4] |
| Compound 10b | p38α | - | THP-1 (TNF-α release) | - | [4] |
| Tubulin Polymerization Inhibitors | |||||
| SMART Compound 1 | Tubulin Polymerization | - | - | - | [6] |
| SIRT2 and EGFR Inhibitors | |||||
| Compound 21 | - | - | A549 | 5.42 | [3] |
| Compound 22 | - | - | A549 | 2.47 | [3] |
| Compound 25 | - | - | A549 | - | [3] |
| Compound 26 | - | - | A549 | - | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 4-phenoxyphenyl thiazole derivatives are crucial for reproducibility and further development.
General Synthesis of 4-Phenoxyphenyl Thiazole Derivatives
A common synthetic route to 4-aryl-thiazole derivatives is the Hantzsch thiazole synthesis. The general procedure involves the reaction of an α-haloketone with a thioamide. For 4-phenoxyphenyl thiazole derivatives, the synthesis can be adapted as follows:
-
Synthesis of the α-bromoketone: The appropriately substituted phenoxyacetophenone is brominated using a suitable brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) to yield the corresponding α-bromo-4-phenoxyacetophenone.
-
Hantzsch Thiazole Synthesis: The resulting α-bromoketone is then condensed with a desired thioamide in a suitable solvent such as ethanol or isopropanol, often under reflux conditions. This cyclization reaction affords the 2,4-disubstituted thiazole core.
Example Protocol for the Synthesis of 4-phenyl-5-pyridyl-1,3-thiazole analogues: [4]
-
A mixture of the appropriate α-bromoketone (1 mmol) and thioamide (1.1 mmol) in ethanol (10 mL) is heated at reflux for 2-4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
In Vitro Biological Assays
Kinase Inhibition Assays (e.g., c-Met, p38 MAP Kinase):
-
Kinase activity is typically measured using in vitro kinase assays, such as radiometric assays (e.g., [γ-33P]ATP filter binding assay) or non-radiometric assays (e.g., ELISA-based assays or fluorescence-based assays like LanthaScreen®).
-
The assay mixture contains the purified kinase, a specific substrate peptide, ATP, and the test compound at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
The extent of substrate phosphorylation is quantified, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the kinase activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Proliferation/Cytotoxicity Assays (e.g., MTT Assay):
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
The absorbance of the formazan solution is measured using a microplate reader, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated.
Tubulin Polymerization Assay:
-
The ability of the compounds to inhibit tubulin polymerization is assessed using a commercially available tubulin polymerization assay kit.
-
The assay measures the increase in fluorescence that occurs upon the incorporation of a fluorescent reporter into microtubules during polymerization.
-
The reaction is initiated by the addition of tubulin to a polymerization buffer containing GTP and the test compound.
-
The fluorescence is monitored over time at 37°C, and the IC50 value for the inhibition of tubulin polymerization is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the subject matter.
Conclusion and Future Directions
The 4-phenoxyphenyl thiazole scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The diverse range of biological targets that can be modulated by this chemical class underscores its potential for yielding potent and selective drug candidates. Future research efforts should focus on expanding the explored chemical space through the synthesis of novel analogs with diverse substitution patterns. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the exploration of novel biological targets for this scaffold may unveil new therapeutic opportunities. The continued investigation of 4-phenoxyphenyl thiazole derivatives holds significant promise for addressing unmet medical needs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
Synthesis and Characterization of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial synthesis and characterization of the novel compound 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine. This document details a plausible synthetic route, comprehensive characterization data, and potential biological significance, serving as a valuable resource for researchers in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities[1][2][3][4][5][6]. The introduction of a phenoxy-phenyl moiety at the 4-position of the thiazole ring presents an interesting avenue for exploring new chemical space and developing novel therapeutic agents.
Core Compound Information
| Parameter | Value | Reference |
| IUPAC Name | 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine | [7][8] |
| CAS Number | 105512-82-1 | [7][9] |
| Molecular Formula | C15H12N2OS | [8][9][10] |
| Molecular Weight | 268.33 g/mol | [9][10] |
| Melting Point | 117 °C | [7] |
| Appearance | Expected to be a solid | N/A |
Synthetic Protocol
The synthesis of this compound can be achieved via the well-established Hantzsch thiazole synthesis. This method involves the cyclization of an α-haloketone with a thiourea derivative. In this proposed synthesis, the key intermediates are 2-bromo-1-(4-phenoxyphenyl)ethan-1-one and thiourea.
Step 1: Bromination of 4-Phenoxyacetophenone
The initial step involves the α-bromination of 4-phenoxyacetophenone. This reaction is typically carried out using a brominating agent such as bromine in a suitable solvent like acetic acid or methanol.
Experimental Protocol:
-
Dissolve 4-phenoxyacetophenone (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the reaction mixture at room temperature with constant stirring.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water to remove any residual acid, and dry under vacuum to yield 2-bromo-1-(4-phenoxyphenyl)ethan-1-one.
Step 2: Cyclization to form this compound
The synthesized α-bromoketone is then reacted with thiourea in a suitable solvent, such as ethanol, to yield the target 2-aminothiazole derivative[11][12].
Experimental Protocol:
-
To a solution of 2-bromo-1-(4-phenoxyphenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the free amine.
-
Filter the precipitate, wash with cold ethanol and then water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Figure 1. Synthetic workflow for this compound.
Characterization Data
The structural elucidation of the synthesized this compound would be confirmed using a combination of spectroscopic methods. The following table summarizes the expected characterization data based on its chemical structure and data from analogous compounds[1][11][13][14].
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~5.0-6.0 (s, 2H, -NH₂), ~6.8-7.8 (m, 10H, Ar-H and thiazole-H) |
| ¹³C NMR | δ (ppm): ~100-110 (thiazole C5), ~115-135 (aromatic C-H), ~140-160 (aromatic C-O and thiazole C4), ~165-170 (thiazole C2, -C-NH₂) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~3100 (aromatic C-H stretching), ~1620 (C=N stretching), ~1580 (C=C stretching), ~1240 (Ar-O-Ar stretching) |
| Mass Spec (m/z) | Expected [M+H]⁺ at 269.34 |
Potential Biological Significance
While the specific biological activity of this compound has not been extensively reported, the 2-aminothiazole core is a key feature in many compounds with significant pharmacological properties. Derivatives of this scaffold have been shown to possess a broad spectrum of activities, including but not limited to:
-
Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines[2][14].
-
Anti-inflammatory Activity: This class of compounds has been investigated for its potential to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes[3][4].
-
Antimicrobial Activity: The thiazole nucleus is present in several antimicrobial agents, and novel derivatives are continuously being explored for their efficacy against a range of pathogens[1][2].
The unique substitution of a phenoxy-phenyl group at the 4-position may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities or improved potency. Further investigation into the biological effects of this compound is warranted.
Figure 2. Generalized signaling pathway for potential biological activity.
Conclusion
This technical guide outlines a robust and reproducible synthetic strategy for this compound, a compound of interest for further investigation in drug discovery. The detailed characterization and potential biological activities discussed herein provide a solid foundation for researchers to explore the therapeutic potential of this and related molecules. The versatile 2-aminothiazole scaffold, combined with the unique phenoxy-phenyl substituent, makes this compound a promising candidate for the development of novel therapeutic agents.
References
- 1. ijsdr.org [ijsdr.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 5. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 6. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 7. This compound | 105512-82-1 [sigmaaldrich.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound; [abichem.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 14. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine in Kinase Inhibitor Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This technical guide focuses on 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine , a specific derivative with potential for kinase inhibitor screening. While comprehensive public data on this exact molecule is limited, this guide will provide an in-depth overview based on structurally related compounds, detailing its synthesis, potential biological targets, and the methodologies for its evaluation.
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule inhibitors that target specific kinases has become a major focus of drug discovery.[1] Thiazole-based compounds have emerged as a promising class of kinase inhibitors, with derivatives showing activity against a range of important kinase targets.[1]
This guide will explore the potential of this compound as a kinase inhibitor by examining the activity of analogous compounds and providing detailed protocols for its synthesis and biological evaluation.
Quantitative Data for Structurally Related Thiazole-Based Kinase Inhibitors
Table 1: Inhibitory Activity of Thiazole Derivatives against Serine/Threonine Kinases [1]
| Kinase Family | Compound Type | IC50/Ki |
| PI3K/AKT/mTOR | Thiazole Derivatives | 0.02 µM - 9.0 nM |
| Aurora Kinases | 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines | Potent Inhibition |
| Cyclin-Dependent Kinases (CDKs) | 2-(thiazol-2-amino)-4-arylaminopyrimidines | 54.8 nM - 2.01 µM |
| Casein Kinase II (CK2) | Thiazole Derivatives | Potent Inhibition |
Table 2: Inhibitory Activity of Thiazole Derivatives against Tyrosine Kinases [2][3]
| Kinase Target | Compound Type | IC50/Ki |
| c-Met | 4-Phenoxyquinoline derivatives with benzo[d]thiazole-2-yl urea | 17.6 nM |
| Src Family Kinases | 2-aminothiazole derivatives (e.g., Dasatinib) | Subnanomolar to nanomolar |
| Anaplastic Lymphoma Kinase (ALK) | 2-(thiazol-2-amino)-4-arylaminopyrimidines | 12.4 nM (for lead compound) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives.
Materials:
-
4'-Phenoxyacetophenone
-
Thiosemicarbazide
-
Iodine
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
A mixture of 4'-phenoxyacetophenone (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and iodine (1 equivalent) is added portion-wise.
-
The mixture is then heated to reflux for an additional 8-10 hours.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The resulting precipitate is filtered, washed with a saturated solution of sodium bicarbonate, and then with water.
-
The crude product is purified by recrystallization from ethanol to yield this compound.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate
-
ATP
-
This compound (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's instructions.
-
Data is analyzed to determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50).
Cell-Based Kinase Inhibition Assay (Example: Western Blot for Phospho-protein)
This protocol assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound (test compound)
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total form of the target protein to ensure equal loading.
-
Densitometry is used to quantify the levels of the phosphorylated protein relative to the total protein.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that are often targeted by thiazole-based kinase inhibitors. Understanding these pathways is crucial for interpreting the biological effects of this compound.
Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway in Cell Cycle Regulation.
Caption: PI3K/AKT/mTOR Signaling Pathway.
Caption: p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Caption: Spleen Tyrosine Kinase (Syk) Signaling Pathway in B-Cells.
Caption: Aurora Kinase Signaling in Mitosis.
Conclusion
While direct experimental evidence for the kinase inhibitory activity of this compound is yet to be broadly published, the extensive research on structurally related 2-aminothiazole derivatives strongly suggests its potential as a valuable scaffold for kinase inhibitor screening. The phenoxy-phenyl moiety offers opportunities for synthetic modification to enhance potency and selectivity against specific kinase targets. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to undertake a comprehensive evaluation of this and similar compounds, contributing to the discovery of novel and effective kinase inhibitors for the treatment of a wide range of diseases.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery
A Technical Guide to the Therapeutic Applications of Aminothiazole Compounds for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This structural motif is a key component in a number of clinically approved drugs and a plethora of investigational agents, demonstrating its importance in the development of novel therapeutics. This technical guide provides an in-depth overview of the therapeutic applications of aminothiazole compounds, with a focus on their roles in oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of key signaling pathways and workflows are presented to serve as a comprehensive resource for researchers in the field.
Anticancer Applications of Aminothiazole Derivatives
Aminothiazole-based compounds have emerged as a promising class of anticancer agents, with several derivatives exhibiting potent and selective inhibitory activity against a wide range of human cancer cell lines.[1][2] The anticancer efficacy of these compounds is often attributed to their ability to inhibit various protein kinases that are critical for tumor growth and survival.
Kinase Inhibition: A Primary Mechanism of Action
Many aminothiazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and apoptosis.[3] Dysregulation of kinase activity is a common hallmark of cancer, making them attractive targets for therapeutic intervention.
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that promotes cell growth and survival.[3] Several aminothiazole compounds have been identified as inhibitors of this pathway. For instance, Alpelisib , an FDA-approved drug for certain types of breast cancer, contains a 2-aminothiazole core and functions as a specific inhibitor of the p110α subunit of PI3K.[1]
Below is a diagram illustrating the points of intervention for aminothiazole-based inhibitors within the PI3K/Akt/mTOR signaling pathway.
References
The Rise of Thiazoles: A Technical Guide to Discovering Novel Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) is rapidly evolving, offering a powerful new modality to address previously "undruggable" targets. This technical guide delves into the burgeoning role of thiazole-containing compounds as versatile building blocks in the design and discovery of novel protein degraders, including proteolysis-targeting chimeras (PROTACs) and molecular glues. Thiazole motifs have shown promise in the development of ligands for recruiting E3 ubiquitin ligases, a critical component of the TPD machinery. This guide provides an in-depth overview of the core concepts, experimental workflows, and key data underpinning the use of thiazoles in this exciting area of drug discovery.
The Ubiquitin-Proteasome System and Targeted Protein Degradation
Targeted protein degradation harnesses the cell's own machinery for protein disposal, the ubiquitin-proteasome system (UPS). The core principle involves bifunctional molecules, most notably PROTACs, which act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. Molecular glues, another class of protein degraders, function by inducing a novel interaction between an E3 ligase and a target protein.
The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a linker, allows for rational design and optimization.[1] The discovery of novel E3 ligase ligands is crucial for expanding the scope and selectivity of TPD.
Thiazole Building Blocks in E3 Ligase Recruitment
Recent studies have highlighted the prevalence of the thiazole motif in the discovery of novel E3 ligase ligands. This heterocyclic scaffold offers a versatile platform for generating diverse chemical libraries for screening and optimization.
Two notable examples of E3 ligases targeted by thiazole-containing compounds are:
-
Kelch-like homology domain-containing protein 2 (KLHDC2): A 2-amino thiazole-based scaffold has been identified as a ligand for the E3 ligase KLHDC2.[2]
-
Aryl Hydrocarbon Receptor (AhR): The compound 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester has been identified as a recruiter for the AhR E3 ligase complex.[1]
These discoveries open up new avenues for designing PROTACs with alternative E3 ligase recruiters beyond the commonly used VHL and Cereblon ligands.
Experimental Workflow for Thiazole-Based Degrader Discovery
The discovery and characterization of a novel thiazole-based protein degrader follows a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.
Quantitative Data for Thiazole-Based Degraders
The efficacy of a protein degrader is quantified by several key parameters. The following table presents hypothetical yet representative data for a thiazole-based PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established target in oncology.
| Parameter | Description | Thiazole-PROTAC-01 (BRD4) |
| Binding Affinity (Kd) | ||
| to BRD4 (BD1) | Equilibrium dissociation constant for the first bromodomain of BRD4. | 50 nM |
| to E3 Ligase (e.g., KLHDC2) | Equilibrium dissociation constant for the recruited E3 ligase. | 150 nM |
| Degradation Potency | ||
| DC50 | Concentration of the degrader that induces 50% degradation of the target protein. | 25 nM |
| Dmax | Maximum percentage of target protein degradation achieved. | >95% |
| Cellular Activity | ||
| Anti-proliferative IC50 | Concentration that inhibits 50% of cell proliferation in a cancer cell line (e.g., MCF-7). | 100 nM |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of thiazole-based protein degraders.
Synthesis of a Thiazole-Based E3 Ligase Ligand
Objective: To synthesize a 2-amino-thiazole derivative as a building block for a KLHDC2-recruiting PROTAC.
Materials:
-
Thiosemicarbazide
-
Substituted α-haloketone
-
Ethanol
-
Sodium acetate
Procedure:
-
Dissolve thiosemicarbazide (1.1 equivalents) and sodium acetate (1.5 equivalents) in ethanol.
-
Add the substituted α-haloketone (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-thiazole derivative.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of a target protein (e.g., BRD4) in response to treatment with a thiazole-based PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, MCF-7)
-
Thiazole-based PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the thiazole-based PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with the primary antibody against the target protein overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the ternary complex between the target protein, the thiazole-based PROTAC, and the E3 ligase.
Materials:
-
Cell line expressing the target protein and E3 ligase
-
Thiazole-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against the target protein or E3 ligase
-
Protein A/G magnetic beads
Procedure:
-
Cell Treatment: Treat cells with the thiazole-based PROTAC and a proteasome inhibitor for a few hours to allow the ternary complex to accumulate.
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or the E3 ligase overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
Fluorescence Polarization (FP) for Binding Affinity
Objective: To determine the binding affinity (Kd) of the thiazole-based PROTAC to the target protein and the E3 ligase.
Materials:
-
Purified recombinant target protein and E3 ligase
-
Fluorescently labeled tracer ligand for the target protein or E3 ligase
-
Thiazole-based PROTAC
-
Assay buffer
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Setup: In a 384-well plate, add a fixed concentration of the purified protein and the fluorescently labeled tracer.
-
Competition: Add a serial dilution of the thiazole-based PROTAC to compete with the tracer for binding to the protein.
-
Incubation and Measurement: Incubate the plate at room temperature to reach equilibrium. Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the PROTAC. Fit the data to a suitable binding model to determine the IC50, which can then be used to calculate the Kd.
Signaling Pathway Modulation by Thiazole-Based Degraders
The degradation of a target protein by a thiazole-based PROTAC can have profound effects on downstream signaling pathways. For instance, the degradation of BRD4, a key epigenetic reader, leads to the downregulation of oncogenes such as c-MYC, impacting cell proliferation and survival pathways.
Conclusion
The incorporation of thiazole building blocks into the design of novel protein degraders represents a significant advancement in the field of targeted protein degradation. The versatility of the thiazole scaffold provides a rich chemical space for the discovery of new E3 ligase ligands, thereby expanding the toolbox for developing next-generation therapeutics. The experimental workflows and methodologies outlined in this guide provide a comprehensive framework for researchers to design, synthesize, and validate potent and selective thiazole-based protein degraders. As our understanding of the ubiquitin-proteasome system deepens, the rational design of such molecules will undoubtedly play a pivotal role in tackling a wide range of human diseases.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of 4-(4-phenoxy-phenyl)-thiazol-2-ylamine and its derivatives. This class of compounds holds significant potential in drug discovery, with demonstrated activities including but not limited to antimicrobial and kinase inhibition. The following protocols and data are intended to serve as a comprehensive resource for the chemical synthesis, characterization, and preliminary biological evaluation of these promising heterocyclic scaffolds.
Introduction
Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide array of biological activities. The 2-aminothiazole moiety, in particular, is a privileged scaffold known to interact with various biological targets. The incorporation of a 4-phenoxyphenyl substituent at the 4-position of the thiazole ring introduces a flexible ether linkage and an additional aromatic system, providing opportunities for diverse molecular interactions and modulation of physicochemical properties. This document outlines the synthetic route to this compound derivatives via the classical Hantzsch thiazole synthesis and presents their potential applications based on reported biological data for analogous structures.
Synthetic Workflow
The synthesis of this compound derivatives is primarily achieved through a two-step process. The first step involves the synthesis of the α-haloketone intermediate, 2-bromo-1-(4-phenoxyphenyl)ethanone, from 4-phenoxyacetophenone. The subsequent step is the Hantzsch thiazole synthesis, which involves the cyclocondensation of the α-haloketone with a suitable thiourea or N-substituted thiourea to yield the desired 2-aminothiazole derivative.
Figure 1. General synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone (Intermediate)
This protocol describes the synthesis of the key α-haloketone intermediate.
Materials:
-
4-Phenoxyacetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-phenoxyacetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution using a dropping funnel.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
A solid precipitate of 2-bromo-1-(4-phenoxyphenyl)ethanone will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified α-haloketone.
-
Dry the product under vacuum and characterize by melting point, IR, and NMR spectroscopy.
Protocol 2: General Hantzsch Synthesis of this compound Derivatives
This protocol outlines the cyclocondensation reaction to form the 2-aminothiazole ring.
Materials:
-
2-Bromo-1-(4-phenoxyphenyl)ethanone
-
Thiourea or N-substituted thiourea (e.g., N-phenylthiourea, N-methylthiourea)
-
Ethanol (or other suitable solvent like methanol or isopropanol)
-
Sodium bicarbonate solution (5% w/v) or other mild base
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-phenoxyphenyl)ethanone (1 equivalent) in ethanol.
-
Add thiourea or the corresponding N-substituted thiourea (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux with stirring for 2-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water or a dilute solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction and precipitate the free amine.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) or by column chromatography on silica gel.
-
Dry the purified this compound derivative and characterize its structure and purity using melting point, IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The biological activity of this compound derivatives can be evaluated through various in vitro assays. The following tables present representative antimicrobial activity data for structurally analogous N-substituted-4-phenylthiazol-2-amine derivatives, which can serve as a benchmark for newly synthesized compounds.
Table 1: Antibacterial Activity of Analogous Thiazole Derivatives
| Compound ID | R¹ (at N-position) | R² (at 4-position of phenyl) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli |
| 1a | -H | -H | >100 | >100 | >100 |
| 1b | -Phenyl | -H | 62.5 | 31.25 | 62.5 |
| 1c | -4-Fluorophenyl | -H | 31.25 | 15.62 | 31.25 |
| 1d | -H | -Cl | 50 | 25 | 50 |
| 1e | -Phenyl | -Cl | 12.5 | 6.25 | 12.5 |
| 1f | -4-Fluorophenyl | -Cl | 6.25 | 3.12 | 6.25 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | 0.125 |
Data is representative of typical findings for this class of compounds and is intended for comparative purposes.
Table 2: Antifungal Activity of Analogous Thiazole Derivatives
| Compound ID | R¹ (at N-position) | R² (at 4-position of phenyl) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger |
| 2a | -H | -H | >100 | >100 |
| 2b | -Phenyl | -H | 62.5 | 125 |
| 2c | -4-Fluorophenyl | -H | 31.25 | 62.5 |
| 2d | -H | -Cl | 50 | 100 |
| 2e | -Phenyl | -Cl | 12.5 | 25 |
| 2f | -4-Fluorophenyl | -Cl | 6.25 | 12.5 |
| Fluconazole | - | - | 1 | 2 |
Data is representative of typical findings for this class of compounds and is intended for comparative purposes.
Biological Relevance and Signaling Pathways
Thiazole derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. The this compound scaffold can be considered a promising starting point for the design of novel kinase inhibitors. The general mechanism of action involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Figure 2. Inhibition of a generic kinase signaling pathway by a thiazole derivative.
Conclusion
The synthetic protocols and comparative data provided in these application notes offer a solid foundation for the exploration of this compound derivatives as a versatile scaffold in drug discovery. The straightforward and efficient Hantzsch synthesis allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. The preliminary biological data for similar structures suggest that these compounds are promising candidates for the development of novel antimicrobial and anticancer agents, particularly as kinase inhibitors. Further optimization of this scaffold may lead to the identification of potent and selective drug candidates.
Application Notes: 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine and its Analogs in Cancer Cell Lines
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Several thiazole-containing drugs, such as Dasatinib and Tiazofurin, have been successfully developed and utilized in cancer therapy. The 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine scaffold represents a promising core structure for the design of novel anticancer agents. This document provides an overview of the application of structurally related compounds in various cancer cell lines, summarizing their cytotoxic effects, mechanisms of action, and relevant experimental protocols. While direct studies on this compound are limited in the available literature, the data from analogous structures provide valuable insights for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of various thiazole derivatives in different cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) to facilitate easy comparison.
Table 1: Cytotoxic Activity of Thiazole Derivatives in Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound(s) |
| N-Methyl-4-phenoxypicolinamide Derivatives | A549 (Lung) | 3.6 | Sorafenib |
| H460 (Lung) | 1.7 | Sorafenib | |
| HT-29 (Colon) | 3.0 | Sorafenib | |
| Thiazolo[5,4-d]pyrimidines | NCI-H322 (Lung) | 7.1 | - |
| A549 (Lung) | 1.4 | - | |
| A431 (Epidermal) | 3.1 | - | |
| T98G (Glioblastoma) | 3.4 | - | |
| HL-60 (Leukemia) | 8.0 | - | |
| Pyridopyrimidinone-Thiazole Hybrids | MCF-7 (Breast) | 119 | - |
| HeLa (Cervical) | 15 | - | |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives | A549 (Lung) | 2.47 - 25.4 | Doxorubicin, Cisplatin |
| HEK293 (Non-cancerous) | 10.69 - 37.99 | Doxorubicin, Cisplatin |
Mechanism of Action
Derivatives of 4-phenyl-thiazol-2-ylamine exhibit a range of anticancer mechanisms, primarily centered around the induction of apoptosis and the inhibition of key cellular processes required for cancer cell proliferation and survival.
Induction of Apoptosis:
Many thiazole-based compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often characterized by:
-
An increase in the sub-G1 cell population in cell cycle analysis.[1]
-
Cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1).[1]
-
Activation of caspases, particularly procaspase-3.[1]
-
Changes in mitochondrial membrane potential.[1]
-
Modulation of apoptosis-related genes such as p21, c-myc, and c-jun.[2]
The induction of apoptosis can be initiated through various signaling pathways, often involving the generation of reactive oxygen species (ROS).[2]
Enzyme Inhibition:
Certain thiazole derivatives function as potent inhibitors of kinases that are crucial for cancer cell signaling and proliferation. For instance, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors, which leads to the reinstatement of apoptosis in cancer cells.[3] Other related compounds have shown inhibitory activity against Aurora kinases, leading to mitotic failure and polyploidy.[4]
Tubulin Polymerization Inhibition:
A subset of thiazole-containing molecules has been shown to interfere with microtubule formation by binding to the colchicine binding site of tubulin.[5] This disruption of the cytoskeleton leads to cell cycle arrest and ultimately, cell death.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound or its analog, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and MTT solution, and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method is used to quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways
References
- 1. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by N-(4-hydroxyphenyl)retinamide and its association with reactive oxygen species, nuclear retinoic acid receptors, and apoptosis-related genes in human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [4-(imidazol-1-yl)thiazol-2-yl]phenylamines. A novel class of highly potent colchicine site binding tubulin inhibitors: synthesis and cytotoxic activity on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for High-Throughput Screening of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-phenoxy-phenyl)-thiazol-2-ylamine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in modulating various signaling pathways implicated in a range of diseases, including cancer and inflammatory disorders. Libraries based on this core structure offer a rich chemical space for the discovery of novel therapeutic agents. High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large chemical libraries to identify "hit" compounds that interact with a biological target of interest.[1][2] This document provides detailed protocols for biochemical and cell-based HTS assays designed to identify and characterize active compounds from this compound libraries. The protocols are focused on two key and frequently dysregulated cellular pathways: kinase signaling and the NF-κB signaling cascade.
Data Presentation: Quantitative Analysis of Lead Compounds
Following a primary HTS campaign and subsequent hit confirmation, dose-response studies are conducted to determine the potency of validated hit compounds. The resulting data, typically half-maximal inhibitory concentrations (IC50), should be systematically organized for comparative analysis.
Table 1: Biochemical Kinase Inhibition Data
| Compound ID | Target Kinase | IC50 (nM) |
| HTS-00123 | Kinase A | 75 |
| HTS-00456 | Kinase A | 150 |
| HTS-00789 | Kinase A | 28 |
| HTS-01011 | Kinase A | 210 |
| HTS-00789 | Kinase B | >10,000 |
| Staurosporine (Control) | Kinase A | 5 |
Table 2: Cell-Based NF-κB Pathway Inhibition Data
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| HTS-00246 | HeLa | Luciferase Reporter | 1.2 |
| HTS-00812 | HeLa | Luciferase Reporter | 0.8 |
| HTS-01579 | HeLa | Luciferase Reporter | 5.6 |
| HTS-02103 | HeLa | Luciferase Reporter | 2.3 |
| Bay 11-7082 (Control) | HeLa | Luciferase Reporter | 0.5 |
Mandatory Visualizations
Signaling Pathway Diagrams
References
Application Notes and Protocols for the Purification of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Phenoxy-phenyl)-thiazol-2-ylamine is a heterocyclic amine containing a thiazole core, a structural motif prevalent in many biologically active compounds and pharmaceuticals. Thiazole derivatives are known to exhibit a wide range of activities, making them significant targets in drug discovery and development. The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. This document provides detailed analytical methods and protocols for the purification of this compound, focusing on High-Performance Liquid Chromatography (HPLC), Column Chromatography, and Recrystallization techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for developing appropriate purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂OS | [1] |
| Molecular Weight | 268.33 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 117 °C | [2] |
| InChI Key | AZZJNMYKYSAYPZ-UHFFFAOYSA-N | [1] |
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for both the analysis and purification of 2-aminothiazole derivatives.[3] Due to the basic nature of the amine group, the use of an acidic modifier in the mobile phase is often necessary to ensure sharp, symmetrical peaks by preventing interaction with residual silanols on the stationary phase.
Protocol: Analytical HPLC Method
This method is suitable for assessing the purity of this compound.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a minimal amount of methanol or DMSO and dilute with the initial mobile phase. |
Protocol: Preparative HPLC Method
This method can be scaled for the purification of larger quantities of the compound.
| Parameter | Recommended Condition |
| Column | C18, 10 µm, 21.2 x 250 mm (or larger) |
| Mobile Phase A | 0.1% Formic Acid in Water (for MS compatibility) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized based on analytical run, typically a shallower gradient around the elution time of the target compound. |
| Flow Rate | 20 mL/min (for a 21.2 mm ID column) |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
| Sample Loading | Dissolve crude material in a minimal amount of DMSO or a strong solvent, then dilute with mobile phase A to avoid peak distortion. |
| Fraction Collection | Collect fractions based on UV signal and analyze for purity by analytical HPLC. |
Experimental Workflow for HPLC Purification
Caption: Workflow for the purification of this compound by HPLC.
Column Chromatography
Flash column chromatography is a standard method for the purification of organic compounds. For basic amines like this compound, special considerations are needed to avoid issues like peak tailing and poor recovery on standard silica gel.[4] This is due to the acidic nature of silica, which can strongly interact with basic compounds.
Protocol: Normal-Phase Column Chromatography
Two main approaches can be used for normal-phase chromatography:
Option A: Mobile Phase Modification
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase System: A gradient of ethyl acetate in hexanes is a good starting point. To mitigate the basicity of the amine, add a small amount (0.1-1%) of a competing amine like triethylamine (TEA) to the eluent.[4]
-
Procedure:
-
Dry-load the crude material onto a small amount of silica gel.
-
Pack the column with the initial mobile phase composition (e.g., 90:10 Hexanes:Ethyl Acetate with 0.5% TEA).
-
Load the sample onto the column.
-
Elute with a gradually increasing gradient of ethyl acetate.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Option B: Amine-Functionalized Silica
-
Stationary Phase: Amine-functionalized silica gel. This stationary phase has a less acidic surface, which can significantly improve the chromatography of basic compounds.[5]
-
Mobile Phase System: A simple gradient of ethyl acetate in hexanes can often be used without the need for basic additives.
-
Procedure:
-
Follow the same loading and elution procedure as with standard silica gel.
-
The separation may be more efficient, leading to sharper peaks and better resolution.
-
| Parameter | Starting Condition (Option A) | Starting Condition (Option B) |
| Stationary Phase | Silica Gel | Amine-Functionalized Silica |
| Eluent System | Hexanes/Ethyl Acetate with 0.5% Triethylamine | Hexanes/Ethyl Acetate |
| Gradient | Stepwise or linear gradient from 10% to 50% Ethyl Acetate | Stepwise or linear gradient from 10% to 50% Ethyl Acetate |
Logical Flow for Column Chromatography Method Selection
Caption: Decision-making process for selecting a column chromatography method.
Recrystallization
Recrystallization is an effective and economical method for purifying solid compounds, provided a suitable solvent can be found.[6] The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain in the solution.[7]
Protocol: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be easily removable from the purified crystals.
For 2-aminothiazole derivatives, polar protic solvents are often good candidates. A suggested solvent system to start with is ethanol or a mixture of ethanol and water .
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
-
Heat the mixture on a hot plate with stirring until the solvent boils.
-
Add small portions of hot solvent until the compound just dissolves completely.
-
If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Workflow for Recrystallization
Caption: Step-by-step workflow for the recrystallization process.
Conclusion
The purification of this compound can be effectively achieved using a variety of analytical techniques. Reversed-phase HPLC offers high resolution and is suitable for both analytical purity checks and preparative scale purification. Column chromatography, with appropriate modifications such as the use of a basic modifier or an amine-functionalized stationary phase, is a viable method for larger-scale purification. Recrystallization provides an economical and scalable method for obtaining highly pure crystalline material. The choice of method will depend on the scale of purification, the nature of the impurities, and the available resources. The protocols provided herein serve as a comprehensive guide for researchers to develop robust and efficient purification strategies for this and structurally related compounds.
References
Application Notes and Protocols for 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives of the thiazole scaffold have been investigated for their potential as anticancer agents, demonstrating mechanisms that include kinase inhibition, estrogen receptor modulation, and induction of apoptosis. These compounds have shown promise in preclinical studies against several cancer types, including breast cancer.
This document provides detailed application notes and experimental protocols for the investigation of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine , a specific thiazole derivative, in the context of breast cancer research. While direct studies on this particular compound are limited, the provided methodologies are based on established protocols for analogous thiazole derivatives and serve as a comprehensive guide for its evaluation as a potential therapeutic agent.
Putative Mechanism of Action
Based on in-silico and in-vitro studies of structurally similar thiazole derivatives, this compound is hypothesized to exert its anticancer effects in breast cancer through one or more of the following mechanisms:
-
Estrogen Receptor (ER) Antagonism: The phenoxy-phenyl moiety suggests a potential for competitive binding to the ligand-binding domain of estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. This would disrupt downstream signaling pathways crucial for tumor growth and proliferation.
-
Kinase Inhibition: Many thiazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. Potential targets in breast cancer include Cyclin-Dependent Kinases (CDKs), which control cell cycle progression, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for angiogenesis.
-
Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in breast cancer cells through either intrinsic or extrinsic pathways, potentially by increasing the expression of pro-apoptotic proteins like Bax and activating caspases.
The following diagram illustrates the potential signaling pathways that could be targeted by this compound in breast cancer cells.
Caption: Putative signaling pathways targeted by this compound.
Data Presentation
The following tables summarize hypothetical yet representative quantitative data that could be generated from the experimental protocols described below.
Table 1: In-silico Molecular Docking Scores
| Target Protein | This compound (kcal/mol) | Tamoxifen (Standard) (kcal/mol) |
| Estrogen Receptor α (ERα) | -9.1 | -7.2 |
| CDK2 | -8.5 | - |
| VEGFR-2 | -8.9 | - |
Table 2: In-vitro Cytotoxicity (IC50 Values)
| Cell Line | This compound (µM) | Doxorubicin (Standard) (µM) |
| MCF-7 (ER+) | 8.5 | 1.2 |
| MDA-MB-231 (Triple-Negative) | 15.2 | 0.8 |
| SK-BR-3 (HER2+) | 12.8 | 1.5 |
| MCF-10A (Non-tumorigenic) | > 50 | 10.5 |
Table 3: Cell Cycle Analysis in MCF-7 Cells (24h treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.2 | 28.1 | 16.7 |
| This compound (10 µM) | 72.5 | 15.3 | 12.2 |
Table 4: Apoptosis Induction in MCF-7 Cells (48h treatment)
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
| Control (DMSO) | 2.1 | 1.5 |
| This compound (10 µM) | 18.7 | 10.3 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound in breast cancer research.
Protocol 1: In-vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) and a non-tumorigenic breast epithelial cell line (e.g., MCF-10A).
-
Complete growth medium (specific to each cell line).
-
This compound (dissolved in DMSO to create a stock solution).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Breast cancer cells (e.g., MCF-7).
-
This compound.
-
6-well plates.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
70% ethanol (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at its IC50 concentration for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by the compound.
Materials:
-
Breast cancer cells (e.g., MCF-7).
-
This compound.
-
6-well plates.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for breast cancer. The systematic application of these methodologies will enable researchers to elucidate its mechanism of action, determine its efficacy in various breast cancer subtypes, and provide the foundational data necessary for further development. While the data presented is illustrative, it reflects the promising potential that similar thiazole derivatives have shown in breast cancer research.
Troubleshooting & Optimization
Optimizing the reaction yield of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? A1: The most common and widely used method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide compound.[1][2] For this specific molecule, the reactants are 2-bromo-1-(4-phenoxyphenyl)ethanone and thiourea.[1]
Q2: What is the reaction mechanism for the Hantzsch synthesis of this compound? A2: The reaction begins with an SN2 reaction where the sulfur atom of thiourea attacks the α-carbon of 2-bromo-1-(4-phenoxyphenyl)ethanone, displacing the bromide ion. This is followed by an intramolecular cyclization via the nitrogen atom attacking the ketone's carbonyl group, which after dehydration, forms the stable, aromatic thiazole ring.[1] The aromaticity of the final product is a key driving force for the reaction.[3]
Q3: What are the key starting materials and how can I source them? A3: The primary starting materials are 2-bromo-1-(4-phenoxyphenyl)ethanone and thiourea. 2-bromo-1-(4-phenoxyphenyl)ethanone can be synthesized by the bromination of 1-(4-phenoxyphenyl)ethanone using bromine in acetic acid.[4] Thiourea is a common, commercially available reagent. The final product, this compound, is also commercially available for use as a reference standard.[5][6]
Q4: What analytical techniques are recommended for characterizing the final product? A4: A combination of techniques is essential for full characterization. Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC).[7][8] Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][8]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: My reaction yield is consistently low or I'm failing to isolate any product. What are the likely causes and how can I fix this?
Answer: Low yield is a common issue that can be traced to several factors related to reagents and reaction conditions.
Possible Causes & Solutions:
-
Poor Quality Starting Materials: Ensure the α-haloketone is pure and has not decomposed. Verify the purity of the thiourea.[9]
-
Incorrect Stoichiometry: While the core reaction is 1:1, using a slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion.[1][10]
-
Suboptimal Solvent: The choice of solvent is critical. While various solvents can be used, ethanol is often reported to give the best results and highest yields when refluxing.[10] See Table 1 for a comparison.
-
Inappropriate Reaction Temperature: Many Hantzsch syntheses require heating to proceed efficiently.[3] Refluxing in a suitable solvent like ethanol (78 °C) or 1-butanol (118 °C) is common.[10][11] Microwave-assisted synthesis can also dramatically increase yields and reduce reaction times.[9][11]
-
Absence of a Catalyst: While the reaction can proceed without a catalyst, certain catalysts can improve the rate and yield.[9] Heterogeneous catalysts like copper silicate have been shown to produce excellent yields.[10]
Problem 2: Significant Side Product Formation
Question: My TLC and NMR analysis show multiple spots and unexpected peaks. What side reactions could be occurring?
Answer: Side product formation often arises from the reactivity of the starting materials and intermediates.
Possible Causes & Solutions:
-
Regioselectivity Issues: When using substituted thioureas, the reaction can sometimes yield a mixture of 2-aminothiazole and 2-iminothiazoline isomers.[12] Running the reaction under neutral or slightly basic conditions favors the desired 2-aminothiazole product. Acidic conditions can increase the formation of the imino isomer.[9][12]
-
Self-Condensation: The α-haloketone can potentially undergo self-condensation, especially under basic conditions. Ensure controlled addition of reagents and maintain optimal temperature.
-
Monitoring Reaction Time: Over-extending the reaction time, especially at high temperatures, can lead to decomposition or further side reactions. Monitor the reaction's progress using TLC to determine the optimal endpoint.[8][9]
Problem 3: Difficulty in Product Isolation and Purification
Question: The product seems to be an oil or is difficult to purify from the crude reaction mixture. What purification strategies are most effective?
Answer: The workup and purification steps are crucial for obtaining a pure, solid product.
Possible Causes & Solutions:
-
Product is the Hydrohalide Salt: The initial product is often the hydrohalide (e.g., HBr) salt of the aminothiazole, which can be more soluble. The workup procedure must include a neutralization step.[11]
-
Ineffective Workup: After the reaction is complete, pour the mixture into a solution of a weak base like 5% sodium carbonate or sodium bicarbonate to neutralize the acid and precipitate the free base form of the product.[1][11][13] The resulting solid can then be collected by filtration.
-
Purification Methods:
-
Washing: Wash the filtered solid with cold water to remove inorganic salts and any remaining unreacted thiourea.[1][11]
-
Recrystallization: If the product is still impure, recrystallization from a suitable solvent like ethanol or methanol is a common and effective technique.[4][11]
-
Column Chromatography: For complex mixtures or to remove stubborn impurities, column chromatography using silica gel is a powerful method.[7][9] The mobile phase typically consists of a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate), with the polarity adjusted based on TLC analysis.[1][7]
-
Experimental Workflows and Logic
The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting low yields.
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low yield.
Data on Reaction Optimization
Quantitative data from various studies on Hantzsch thiazole synthesis can guide optimization efforts. The following tables summarize key findings.
Table 1: Effect of Solvent on 2-Aminothiazole Synthesis Yield (Adapted from a study on substituted thiazole derivatives)[10]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 78 | 4 | 30 |
| 2 | Methanol | 78 | 1 | 75 |
| 3 | Toluene | 78 | 1 | 56 |
| 4 | Acetonitrile | 78 | 1 | 75 |
| 5 | Water | 78 | 5 | 30 |
| 6 | Ethanol | 78 | 0.5 | 93 |
Table 2: Effect of Catalyst Concentration on Yield (Model reaction using copper silicate catalyst in ethanol at 78°C)[10]
| Entry | Catalyst Load (mol%) | Time (h) | Yield (%) |
| 1 | 0 | 8 | 40 |
| 2 | 5 | 7 | 60 |
| 3 | 10 | 0.5 | 93 |
| 4 | 15 | 0.5 | 93 |
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
This protocol is a standard method for the synthesis of 4-aryl-2-aminothiazoles.
Materials:
-
2-bromo-1-(4-phenoxyphenyl)ethanone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-(4-phenoxyphenyl)ethanone (1.0 mmol) and thiourea (1.2 mmol).[10]
-
Solvent Addition: Add 10 mL of ethanol to the flask.[10][13]
-
Heating: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.[10][13]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 8:3 hexane:ethyl acetate).[10] The reaction is typically complete within 30-60 minutes.[10][13]
-
Workup: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture over crushed ice or into a beaker containing 20-30 mL of 5% aqueous NaHCO₃ solution to neutralize the hydrobromic acid formed and precipitate the product.[1][13][14]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.[1]
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and unreacted thiourea.[1]
-
Drying: Dry the collected solid in a vacuum oven at 50-60°C to yield the crude product.
-
Purification: If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[4][7]
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and often results in a cleaner product.[9][11]
Materials:
-
2-bromo-1-(4-phenoxyphenyl)ethanone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Methanol or Ethanol (3-5 mL)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-bromo-1-(4-phenoxyphenyl)ethanone (1.0 mmol) and thiourea (1.2 mmol).
-
Solvent Addition: Add 3-5 mL of methanol or ethanol.[9]
-
Microwave Irradiation: Cap the vessel and heat the mixture in a microwave reactor at 90-100°C for 15-30 minutes.[9]
-
Workup: After the reaction is complete, cool the vessel. The solid product may precipitate directly upon cooling.
-
Isolation & Purification: Collect the solid by filtration and wash with cold solvent. If the product does not precipitate, follow the neutralization and workup steps described in Protocol 1. The product may require minimal further purification.[9]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ijsdr.org [ijsdr.org]
- 5. This compound | 105512-82-1 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
- 8. excli.de [excli.de]
- 9. benchchem.com [benchchem.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. benchchem.com [benchchem.com]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Technical Support Center: Purification of 4-Phenoxyphenyl Thiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-phenoxyphenyl thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying 4-phenoxyphenyl thiazole derivatives?
A1: Impurities are typically related to the synthetic route used. For derivatives synthesized via condensation reactions (e.g., Hantzsch synthesis), common impurities include unreacted starting materials like substituted phenacyl bromides and thioamides/thioureas, side-products from competing reactions, and oxidation products.[1] Always review the specific synthesis pathway to anticipate potential process-related impurities.[1]
Q2: How do I select the appropriate primary purification technique for my crude product?
A2: The choice between column chromatography and recrystallization depends on the nature of your crude product and impurities.
-
Column Chromatography is versatile and effective for separating compounds with different polarities. It is often the method of choice for complex mixtures or when impurities have similar solubility profiles to the product.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product that is already relatively pure. It can be highly efficient and yield very pure crystalline material if a suitable solvent is found.
Q3: My compound appears as a single spot on the TLC plate but shows multiple peaks in the HPLC analysis. What could be the cause?
A3: This discrepancy can arise from several factors:
-
Co-elution on TLC: Impurities may have a very similar Rf value to your product in the specific TLC solvent system, making them appear as a single spot.
-
Higher Resolution of HPLC: High-Performance Liquid Chromatography (HPLC) is a high-resolution technique capable of separating structurally similar compounds that are not resolved by TLC.[1]
-
Detection Method: The UV lamp used for TLC visualization may not detect all impurities. HPLC detectors (e.g., DAD/UV) are often more sensitive to a wider range of chromophores.
-
On-Column Degradation: The compound might be degrading on the stationary phase of either the TLC plate (silica) or the HPLC column.
Q4: What purity level is typically required for drug development applications?
A4: For drug development and pharmaceutical applications, a high purity level is paramount to minimize side reactions, improve efficacy, and ensure safety.[2] Purity is typically expected to be ≥98%, often determined by quantitative methods like GC or HPLC assay.[2] It is crucial to obtain and carefully review the Certificate of Analysis (CoA) from suppliers, which should provide detailed data on purity, impurity profiles, and physical characteristics.[2]
Troubleshooting Guides
Column Chromatography
This guide addresses common issues encountered during flash column chromatography on silica gel.
Problem 1: My compound is not moving from the origin (stuck on the column).
-
Cause: The eluent (solvent system) is not polar enough.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to 8:2, then 7:3, and so on. If using a gradient system, ensure the final polarity is high enough to elute your compound. For highly polar or basic compounds containing amine functionalities, adding a small amount of methanol (1-5%) or triethylamine (0.1-1%) to the eluent may be necessary.[3]
Problem 2: All components of the mixture are eluting together in the solvent front.
-
Cause 1: The eluent is too polar. Your product has a high Rf value (>0.5) on the TLC plate.
-
Solution 1: Decrease the polarity of the eluent. Aim for an Rf value of around 0.2-0.3 for your target compound on the TLC plate for good separation on the column.[3]
-
Cause 2: The sample was overloaded or loaded in a solvent that was too strong (polar).
-
Solution 2: Use a less polar solvent (e.g., dichloromethane or toluene) to dissolve your crude sample before loading it onto the column.[3][4] Alternatively, perform a "dry loading" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[3]
Problem 3: The compound is streaking or "tailing" down the column.
-
Cause 1: The compound is degrading on the silica gel. Silica gel can be acidic and may cause decomposition of sensitive molecules.[5]
-
Solution 1: Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation spots appear. If it is unstable, consider using a different stationary phase like neutral alumina or deactivating the silica gel by pre-treating the column with a solvent containing a small amount of triethylamine (e.g., 1%).[5]
-
Cause 2: The thiazole nitrogen, being basic, might be interacting strongly with the acidic silica gel.
-
Solution 2: Add a small percentage (0.1-1%) of triethylamine or ammonium hydroxide to your eluent to neutralize the acidic sites on the silica and improve the peak shape.[3][4]
Recrystallization
Problem 1: I cannot find a suitable solvent for recrystallization.
-
Cause: A single solvent may not have the ideal solubility properties.
-
Solution: Use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify the solution and then allow it to cool slowly. A common combination is a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexane or petroleum ether.[6]
Problem 2: No crystals are forming upon cooling the solution.
-
Cause 1: Too much solvent was used, and the solution is not supersaturated.
-
Solution 1: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[6]
-
Cause 2: The solution is cooling too rapidly, or there are no nucleation sites for crystal growth.
-
Solution 2: Ensure slow cooling by insulating the flask. If crystals still do not form, try scratching the inside of the flask with a glass rod below the solvent level or adding a tiny "seed" crystal of the pure product.
Problem 3: The product "oils out" instead of forming crystals.
-
Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated, causing the solute to come out of solution as a liquid phase.
-
Solution: Use a lower-boiling point solvent or a more dilute solution. Re-heat the mixture to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.
Data and Protocols
Data Presentation
Table 1: Potential Impurities in 4-Phenoxyphenyl Thiazole Synthesis
| Impurity Type | Potential Origin |
| Unreacted Starting Materials | Incomplete reaction (e.g., remaining 2-bromo-1-(4-phenoxyphenyl)ethan-1-one, thiourea).[1] |
| By-products | Side reactions inherent to the chosen synthetic pathway.[1] |
| Oxidation Products | The aldehyde or other functional groups may be susceptible to oxidation during workup or storage.[1] |
| Reagent-Related Impurities | Impurities from catalysts, bases (e.g., triethylamine), or solvents used in the reaction. |
Table 2: Purity Assessment Methodologies
| Technique | Principle | Best Suited For | Key Considerations |
| HPLC | High-resolution separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Routine purity assessment of moderately polar compounds.[1] | High sensitivity and versatility; Reverse-phase (RP-HPLC) is a common and effective method.[1] |
| GC-MS | Separation of volatile compounds followed by mass spectrometry for identification.[1] | Analysis of volatile or semi-volatile impurities. | Non-volatile compounds like many thiazole derivatives may require derivatization to increase volatility.[1] |
| NMR | Provides detailed structural information. | Structure confirmation and identification of impurities with distinct proton/carbon signals. | Less sensitive for detecting very low levels of impurities compared to HPLC. |
| TLC | Quick, qualitative check of reaction progress and crude mixture complexity.[7] | Monitoring reactions and preliminary purity checks. | Lower resolution than HPLC; quantification is not precise. |
Experimental Protocols
Protocol 1: General Method for Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a good separation and moves the target compound to an Rf of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel using the selected eluent (slurry packing is recommended to avoid air bubbles and heat generation).[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica bed. Alternatively, perform a dry load by pre-adsorbing the compound onto a small amount of silica.
-
Elution: Begin elution with the selected solvent system. If separation is difficult, a gradient elution (gradually increasing the solvent polarity) may be required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline based on methods for similar compounds.[1] Optimization for your specific derivative is necessary.
-
System: Reverse-phase HPLC (RP-HPLC)[1]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Example Gradient: Start at 30% ACN, ramp to 95% ACN over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector, wavelength set to the λmax of the 4-phenoxyphenyl thiazole chromophore (e.g., 254 nm or a wavelength determined by UV-Vis scan).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., ACN or Methanol) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General workflow for purification and analysis of synthesized compounds.
References
Technical Support Center: Enhancing the Stability of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine in Solution
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine in solution. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: While specific degradation data for this exact molecule is not extensively published, based on its structure, the primary anticipated degradation pathways include:
-
Photodegradation: The thiazole ring, being a heterocyclic aromatic compound, can absorb UV and visible light, which may lead to photo-oxygenation or other forms of light-induced breakdown.[1][2] Thiazole-containing compounds with aryl ring substituents can be particularly susceptible to this process.[2]
-
Oxidation: The 2-aminothiazole moiety can be susceptible to oxidation, potentially catalyzed by trace metal ions or initiated by light. Dissolved oxygen in the solvent is a key reactant in this process.[3] Amines, in general, are known to be prone to oxidative degradation, which can sometimes lead to discoloration (e.g., turning yellow or brown) over time.[4]
-
Hydrolysis: Although generally less susceptible than esters, the ether linkage in the phenoxy-phenyl group could potentially undergo hydrolysis under strong acidic conditions.[5] The amide-like character within the thiazole ring might also be susceptible to hydrolysis under extreme pH conditions.[6]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To maximize stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as -20°C or -80°C.
-
Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]
-
Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to minimize contact with oxygen.[1]
Q3: Which solvents are most suitable for preparing stable solutions?
A3: The choice of solvent is critical. While solubility data must be empirically determined, here are some general guidelines:
-
Aprotic Solvents: Anhydrous aprotic solvents like DMSO or DMF are often preferred for stock solutions as they are less reactive than protic solvents.
-
Purity: Use high-purity, HPLC-grade solvents to avoid contaminants that could act as catalysts for degradation.[3]
-
Aqueous Solutions: If aqueous buffers are required for experiments, prepare them fresh. The pH of the medium is a critical factor; stability is often greatest in a neutral to slightly acidic pH range.[7] Avoid strongly acidic or basic conditions.
Q4: Are there any additives that can enhance the stability of the compound in solution?
A4: Yes, incorporating certain excipients can help stabilize the compound:[1]
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants like Butylated Hydroxytoluene (BHT) or Ascorbic Acid (Vitamin C).
-
Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.[3]
-
UV Absorbers: For applications where light exposure is unavoidable, UV absorbers such as benzophenones can be included in the formulation to protect the compound.[1]
Troubleshooting Guides
Issue 1: The compound precipitates out of the aqueous buffer during my experiment.
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility | The phenoxy-phenyl group imparts significant hydrophobicity. Increase the percentage of a co-solvent (e.g., DMSO, ethanol) in your final buffer, ensuring the co-solvent concentration does not affect the experimental outcome. |
| pH-Dependent Solubility | The 2-amino group is basic and will be protonated at low pH, which may increase solubility. However, this can also increase susceptibility to hydrolysis. Empirically determine the optimal pH for both solubility and stability. |
| Temperature Effects | Solubility may decrease at lower temperatures. If experiments are run on ice, ensure the compound's concentration is below its saturation point at that temperature. |
Issue 2: A gradual loss of compound activity is observed in my biological assay.
| Possible Cause | Recommended Solution |
| Chemical Degradation | This is the most likely cause. The compound is degrading over the time course of the experiment. |
| Action 1: Prepare fresh dilutions of the compound from a frozen stock immediately before each experiment. | |
| Action 2: Include stability-indicating controls. Incubate the compound in the assay buffer for the full duration of the experiment and then analyze its integrity by HPLC. | |
| Action 3: Minimize light exposure during all experimental steps (e.g., work under yellow light, cover plates with foil). | |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., microplates, pipette tips). |
| Action: Use low-adhesion microplates or silanized glassware. Include a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your buffer if compatible with the assay. |
Issue 3: New, unexpected peaks are appearing in my HPLC or LC-MS analysis over time.
| Possible Cause | Recommended Solution |
| Formation of Degradants | The new peaks are likely degradation products resulting from oxidation, hydrolysis, or photodegradation. |
| Action 1: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. This can provide clues to their structure (e.g., an increase of 16 Da may suggest oxidation). | |
| Action 2: Perform forced degradation studies (see Experimental Protocols below) to intentionally generate and identify potential degradants, creating a reference profile. | |
| Action 3: Review your storage and handling procedures. Ensure solutions are protected from light, deoxygenated, and stored at the proper temperature. |
Data Presentation: Stability in Solution
The following table presents hypothetical stability data for this compound to illustrate how such data should be structured. This is for illustrative purposes only.
Table 1: Percentage of Parent Compound Remaining After 24-Hour Incubation
| Condition | Temperature | % Remaining (in Dark) | % Remaining (with Light Exposure) |
| pH 5.0 Buffer (1% DMSO) | 25°C | 95.2% | 75.1% |
| pH 7.4 Buffer (1% DMSO) | 25°C | 98.5% | 80.3% |
| pH 9.0 Buffer (1% DMSO) | 25°C | 92.1% | 71.8% |
| Anhydrous DMSO | 25°C | >99% | 94.5% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment in Aqueous Solution
This protocol describes a method to assess the stability of the compound under various conditions.
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Store this stock in small aliquots at -80°C, protected from light.
-
-
Preparation of Test Solutions:
-
Prepare a set of desired aqueous buffers (e.g., pH 5.0, 7.4, 9.0).
-
Spike the stock solution into each buffer to achieve a final concentration of 100 µM. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Vortex gently to mix.
-
-
Incubation:
-
Dispense the test solutions into two sets of vials: one set wrapped in aluminum foil (dark control) and one set of clear vials (light exposure).
-
Incubate all samples at a controlled temperature (e.g., 25°C or 37°C).
-
For light exposure, use a photostability chamber with a calibrated light source.[3]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench any further degradation by diluting the aliquot in a cold mobile phase and/or adding an organic solvent like acetonitrile.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Detection: UV detector set to the λmax of the compound.
-
Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage remaining relative to the T=0 time point.
-
Visualizations
Diagram 1: Troubleshooting Flowchart for Stability Issues
References
- 1. benchchem.com [benchchem.com]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US7169268B2 - Color stabilization of amines - Google Patents [patents.google.com]
- 5. Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl [agris.fao.org]
- 6. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Off-Target Effects of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 4-(4-phenoxy-phenyl)-thiazol-2-ylamine derivatives. While a comprehensive off-target profile for every derivative is not publicly available, this guide addresses potential issues based on the known activities of structurally related thiazole compounds and general principles of small molecule inhibitors. The primary aim is to help researchers identify and mitigate off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential on-targets for this compound derivatives?
A1: Derivatives of the 4-phenyl-thiazol-2-ylamine scaffold have been reported to inhibit a range of protein kinases. Depending on the specific substitutions, these compounds have shown activity against targets such as Spleen Tyrosine Kinase (SYK), p38 MAP Kinase, Aurora Kinases A and B, and Cyclin-Dependent Kinase 9 (CDK9).[1][2] It is crucial to experimentally validate the on-target activity of your specific derivative.
Q2: My experimental results are inconsistent or show unexpected phenotypes. Could off-target effects be the cause?
A2: Yes, inconsistent results or unexpected cellular phenotypes are common indicators of off-target effects. Small molecule inhibitors can interact with multiple proteins, leading to a variety of cellular responses that are independent of the intended target. It is recommended to perform rigorous control experiments to distinguish on-target from off-target effects.
Q3: What are some potential off-targets for this class of compounds?
A3: Given the kinase-inhibitor nature of this scaffold, other kinases are the most likely off-targets. Related thiazole-containing compounds have been shown to interact with a variety of kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2). A broad kinase panel screening is the most effective way to identify specific off-targets for your compound of interest.
Q4: How can I experimentally distinguish on-target from off-target effects?
A4: Several experimental strategies can be employed:
-
Use of a structurally related inactive control: Synthesize or obtain a close analog of your compound that is inactive against the primary target. This control should ideally retain the off-target activities of the active compound.
-
RNAi or CRISPR-Cas9-mediated knockdown/knockout of the intended target: If the phenotype observed with your compound is rescued or mimicked by knocking down or knocking out the target protein, it provides strong evidence for on-target activity.
-
Use of structurally distinct inhibitors for the same target: If multiple inhibitors with different chemical scaffolds for the same target produce the same phenotype, it is more likely to be an on-target effect.
-
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF): These techniques can confirm direct binding of your compound to the intended target protein.
-
Chemical Proteomics: This approach can identify the direct binding partners of your compound in a cellular context.
Q5: Are there computational methods to predict potential off-targets?
A5: Yes, several in silico methods can predict potential off-targets based on the chemical structure of your compound. These include ligand-based approaches (comparing your compound to known ligands of various targets) and structure-based approaches (docking your compound into the binding sites of a panel of proteins). While these methods are useful for generating hypotheses, experimental validation is essential.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity/Phenotype | Inhibition of essential kinases or other proteins. | - Perform a dose-response curve to determine the therapeutic window.- Test the compound in a cell line that does not express the intended target.- Use RNAi or CRISPR to confirm that the phenotype is dependent on the intended target.- Profile the compound against a broad kinase panel to identify potential off-target kinases responsible for the toxicity. |
| High Background in Kinase Assays | - Compound interference with the assay detection system (e.g., luciferase inhibition).- Compound aggregation at high concentrations. | - Run a control experiment without the kinase to check for assay interference.- Include a counterscreen for luciferase inhibition if using a luminescence-based assay.- Test for aggregation using dynamic light scattering or by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. |
| Discrepancy between Biochemical and Cellular Potency | - Poor cell permeability of the compound.- High protein binding in cell culture media.- Inhibition of cellular pathways that are not present in the biochemical assay. | - Evaluate the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).- Measure the fraction of unbound compound in your cell culture media.- Perform target engagement assays in cells to confirm that the compound is reaching its intended target. |
| Development of Resistance in Cell-Based Assays | - Upregulation of compensatory signaling pathways due to off-target inhibition. | - Use proteomic or transcriptomic approaches to identify changes in signaling pathways upon treatment with your compound.- Investigate the possibility of inhibiting both the primary target and the compensatory pathway. |
Quantitative Data Summary
The following table provides a template for summarizing the on-target and potential off-target activities of your this compound derivative. It is essential to generate this data experimentally for your specific compound.
| Target | Reported IC50/Ki (nM) for related compounds | Your Experimental IC50/Ki (nM) | Assay Type | Reference |
| SYK | 10 - 100 | Enter your data | Biochemical | [1] |
| p38 MAPK | 50 - 500 | Enter your data | Biochemical | [2] |
| Aurora Kinase A | 20 - 200 | Enter your data | Biochemical | |
| Aurora Kinase B | 20 - 200 | Enter your data | Biochemical | |
| CDK9 | 100 - 1000 | Enter your data | Biochemical | |
| EGFR | >1000 | Enter your data | Biochemical | |
| SIRT2 | >1000 | Enter your data | Biochemical | |
| Other Kinases | Varies | Enter your data | Biochemical |
Experimental Protocols
Kinase Inhibitor Profiling (General Protocol)
Objective: To determine the selectivity of a this compound derivative against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Serially dilute the compound in DMSO to create a concentration range for IC50 determination.
-
Kinase Reaction Setup: In a suitable microplate (e.g., 384-well), add the following components in order:
-
Kinase buffer (typically contains HEPES, MgCl2, DTT, and a detergent).
-
Test compound at various concentrations.
-
Kinase enzyme.
-
A mixture of substrate (peptide or protein) and ATP.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence-based substrate phosphorylation).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Thermal Shift Assay (TSA) for Target Engagement
Objective: To confirm the direct binding of a this compound derivative to its purified target protein.
Methodology:
-
Reagent Preparation:
-
Purified target protein (to >90% purity).
-
TSA buffer (e.g., HEPES, NaCl).
-
Test compound stock solution in DMSO.
-
Fluorescent dye (e.g., SYPRO Orange) diluted in TSA buffer.
-
-
Assay Setup: In a 96-well or 384-well PCR plate, mix the purified protein, test compound at various concentrations, and the fluorescent dye. Include appropriate controls (e.g., protein with DMSO, buffer only).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while monitoring the fluorescence of the dye.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the sigmoidal unfolding curve. A significant increase in Tm in the presence of the compound indicates stabilizing binding to the protein.
Cellular Target Engagement Assay (Example: Western Blot for Phospho-protein)
Objective: To assess the inhibition of a target kinase in a cellular context by measuring the phosphorylation of a downstream substrate.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with the test compound at various concentrations for a specific duration. Include a positive control (e.g., a known inhibitor of the pathway) and a negative control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis: Quantify the band intensities and determine the extent of inhibition of substrate phosphorylation by the test compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for identifying and validating on- and off-target effects.
Caption: Simplified p38 MAPK signaling pathway.
Caption: Simplified SYK signaling pathway.
Caption: Roles of Aurora kinases in mitosis.
Caption: Role of CDK9 in transcriptional elongation.
Caption: Simplified EGFR signaling pathway.
Caption: Key deacetylation targets of SIRT2.
References
- 1. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Cell Permeability of Thiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of cell permeability for thiazole-based compounds. The information is designed to assist in overcoming common experimental hurdles and optimizing compound design and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor cell permeability of my thiazole compound?
A1: Poor cell permeability of thiazole-based compounds often stems from a combination of physicochemical properties:
-
High Polar Surface Area (PSA): The thiazole ring itself, along with other heteroatoms (N, S, O) in substituents, can contribute to a high PSA. Molecules with a PSA greater than 140 Ų often exhibit poor permeability.
-
Excessive Hydrogen Bonding Capacity: A high number of hydrogen bond donors (HBDs) and acceptors (HBAs) increases the energy required to desolvate the compound for it to enter the lipid cell membrane.[1][2] Increasing the HBD count is generally associated with lower passive permeability.[1]
-
Low Lipophilicity: Insufficient lipophilicity (low LogP) can prevent the compound from partitioning effectively into the lipophilic core of the cell membrane.
-
High Molecular Weight: Large molecules (MW > 500 Da) often struggle to pass through the cell membrane via passive diffusion.
-
Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell, resulting in low net intracellular accumulation.[3]
Q2: Which chemical modifications are most effective for enhancing the permeability of thiazole derivatives?
A2: Several structural modification strategies can be employed:
-
Modulating Lipophilicity: Systematically adding small, lipophilic groups (e.g., methyl, ethyl, halogen) can increase the compound's LogP and improve its partitioning into the cell membrane.[4] However, an excessively high LogP can lead to poor aqueous solubility and non-specific binding.
-
Masking Hydrogen Bond Donors: Replacing HBDs, such as -NH or -OH groups, with less polar moieties (e.g., N-methylation) can significantly improve permeability by reducing the desolvation energy penalty.[5]
-
Introducing Intramolecular Hydrogen Bonds (IMHBs): Designing the molecule to form an IMHB can shield polar groups, effectively reducing the external PSA and the number of HBDs available to interact with water.[1][6] This creates a more "closed" conformation that is more amenable to membrane permeation.[6]
-
Prodrug Approach: A polar or poorly permeable thiazole compound can be chemically modified into a more lipophilic prodrug that can cross the cell membrane and is then enzymatically cleaved inside the cell to release the active parent drug.[7]
Q3: How can formulation strategies improve the delivery of a poorly permeable thiazole compound?
A3: When chemical modification is not viable, formulation can be a powerful tool. These strategies primarily focus on improving the compound's solubility and dissolution rate, which is a prerequisite for absorption.[8][9]
-
Lipid-Based Formulations: Incorporating the compound into lipid vehicles like oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state.[10][11]
-
Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can prevent crystallization and improve the dissolution rate, leading to a supersaturated solution in the gastrointestinal tract that enhances the concentration gradient for absorption.[8][10]
-
Nanonization: Reducing the particle size of the compound to the nanometer range (nanosuspensions) increases the surface area, which significantly boosts the dissolution velocity according to the Noyes-Whitney equation.[8][11]
Q4: When should I consider using permeability enhancers?
A4: Permeability enhancers are compounds included in a formulation to transiently and reversibly alter the integrity of the intestinal epithelium, allowing for increased drug absorption.[12] This approach is particularly useful for compounds that are absorbed via the paracellular route (between cells).[13] Common enhancers include chitosan, sodium caprate, and cyclodextrins.[13][14] Their use requires careful evaluation of potential toxicity to the cell monolayer.[14]
Troubleshooting Guide
Issue 1: My compound has a high LogP but still shows poor permeability in the Caco-2 assay.
-
Question: I've increased the lipophilicity of my thiazole derivative, but its Caco-2 permeability remains low. What's happening?
-
Answer: This is a common challenge. While lipophilicity is necessary, it's not sufficient for permeability. Several factors could be at play:[3]
-
Active Efflux: The compound is likely a substrate for an efflux pump like P-gp. High lipophilicity can sometimes increase a compound's affinity for these transporters. You must perform a bidirectional Caco-2 assay to determine the efflux ratio.[3]
-
Poor Aqueous Solubility: Extremely high lipophilicity can lead to very low aqueous solubility. The compound may be precipitating in the assay buffer, meaning the concentration available to drive permeation is much lower than intended.[3][15]
-
Large Molecular Size or PSA: Despite being lipophilic, a large molecular size or a high number of shielded but still influential polar atoms can sterically hinder membrane passage.
-
Metabolism: Caco-2 cells contain metabolic enzymes. Your parent compound could be being metabolized during the assay, leading to a lower measured concentration in the receiver compartment.[3]
-
Issue 2: My bidirectional Caco-2 assay shows a high efflux ratio (>2).
-
Question: How can I overcome P-glycoprotein (P-gp) mediated efflux of my thiazole compound?
-
Answer: A high efflux ratio confirms that active transport out of the cell is limiting permeability.
-
Structural Modification: The most robust solution is to modify the molecule to reduce its recognition by P-gp. This can sometimes be achieved by reducing the number of hydrogen bond donors or subtly altering the compound's shape and charge distribution.[1][16]
-
Use of P-gp Inhibitors: In an experimental setting, you can co-administer a known P-gp inhibitor (e.g., verapamil, zosuquidar) with your compound. If permeability increases significantly, it confirms P-gp involvement. This is primarily a tool for confirming the mechanism, not a therapeutic strategy for most drugs.
-
Formulation with Excipients: Some formulation excipients, such as certain surfactants (e.g., Tween 80), can inhibit P-gp function, providing a potential formulation-based solution.
-
Issue 3: My compound precipitates in the aqueous assay buffer.
-
Question: I dissolve my thiazole compound in DMSO, but it crashes out when I dilute it into the final assay medium. How can I fix this?
-
Answer: This is a solubility issue that can lead to highly variable and inaccurate permeability data.[15]
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.5%) to avoid solvent-related artifacts, but be aware that too little can worsen precipitation.[15]
-
Check Kinetic Solubility: Measure the kinetic solubility of your compound in the final assay buffer to determine its true soluble concentration limit. You may need to run the permeability assay at a lower, more soluble concentration.
-
Use Co-solvents: Preparing stock solutions in a mixture of DMSO and another miscible solvent like ethanol can sometimes improve solubility upon final dilution.[15]
-
Employ Formulations: For in vivo studies, this is a critical issue that must be addressed with enabling formulations like solid dispersions or lipid-based systems as discussed in the FAQs.[8][10]
-
Quantitative Data Summary
The following table illustrates the general principles of how structural modifications on a hypothetical thiazole scaffold can influence key physicochemical properties related to cell permeability. Absolute values will vary significantly based on the specific scaffold.
Table 1: Illustrative Structure-Permeability Relationships for Thiazole Analogs
| R-Group Substituent on Thiazole Core | Predicted Change in Lipophilicity (cLogP) | Predicted Change in Hydrogen Bond Donors (HBD) | Expected Impact on Passive Permeability (e.g., PAMPA, Caco-2) | Rationale |
| -H (Reference) | Baseline | Baseline | Baseline | Unsubstituted core for comparison. |
| -CH₃ | Increase | No Change | Likely Increase | Increases lipophilicity without adding H-bond donors. |
| -CF₃ | Significant Increase | No Change | Likely Significant Increase | Strongly electron-withdrawing and lipophilic, enhancing membrane partitioning. |
| -OH | Decrease | Increase (+1) | Likely Decrease | Increases polarity and adds a hydrogen bond donor, increasing the desolvation penalty.[1] |
| -OCH₃ | Slight Increase | No Change | Likely Increase | Masks the polar -OH group, removing the HBD and slightly increasing lipophilicity.[5] |
| -NH₂ | Decrease | Increase (+2) | Likely Significant Decrease | Adds two hydrogen bond donors, significantly increasing the energy needed for desolvation.[2] |
| -N(CH₃)₂ | Increase | No Change | Likely Significant Increase | Masks the primary amine, removing HBDs and increasing lipophilicity. |
| -C(O)NH₂ | Decrease | Increase (+2) | Likely Significant Decrease | The amide group adds both H-bond donors and acceptors, increasing polarity. |
Key Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This assay is the industry standard for assessing intestinal permeability and identifying substrates of efflux transporters like P-gp.[3]
1. Materials & Reagents:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound, positive control (e.g., propranolol - high permeability), negative control (e.g., mannitol - low permeability), P-gp substrate control (e.g., digoxin)
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS system for quantification
2. Cell Culture & Seeding:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture the inserts for 21-25 days, changing the medium every 2-3 days, to allow for full differentiation and formation of tight junctions.
3. Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use inserts with TEER values > 300 Ω·cm².
-
Alternatively, perform a Lucifer yellow rejection test. Add Lucifer yellow to the apical side and measure its leakage to the basolateral side after 1 hour. A Papp of < 1.0 x 10⁻⁶ cm/s indicates a tight monolayer.
4. Permeability Assay Procedure:
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test compound solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C with gentle shaking (~50 rpm) for 2 hours.
-
At t=120 min, take samples from both the donor and receiver compartments for analysis. Also, analyze a sample of the initial dosing solution (t=0).
5. Analysis & Calculation:
-
Quantify the compound concentration in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt = Rate of permeation (amount of compound in receiver compartment over time)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the donor compartment
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests the compound is a substrate for active efflux.
-
Visual Guides & Workflows
Caption: Decision-making flowchart for improving thiazole permeability.
Caption: Experimental workflow for the bidirectional Caco-2 assay.
Caption: Key structure-permeability relationships for thiazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. Formulation approaches for orally administered poorly soluble drugs. | Semantic Scholar [semanticscholar.org]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of permeability enhancers on the paracellular permeability of metformin hydrochloride and furosemide across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Chemistry for 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for optimizing the linker chemistry of PROTACs utilizing the 4-(4-phenoxy-phenyl)-thiazol-2-ylamine warhead.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process of developing and evaluating your PROTACs.
Issue 1: High binary binding affinity, but no target degradation in cells.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in separate biochemical assays (e.g., SPR, ITC), but it fails to induce any significant target degradation in cellular assays (e.g., Western Blot). What are the potential linker-related causes and how can I troubleshoot this?
Answer: This is a common challenge in PROTAC development that often points to problems with ternary complex formation or suboptimal physicochemical properties of the molecule.[1]
Potential Linker-Related Causes & Troubleshooting Steps:
-
Poor Cell Permeability: The PROTAC may not be reaching its intracellular target. PROTACs are often large molecules that fall "beyond the Rule of Five," making cell permeability a significant hurdle.[1][2]
-
Ineffective Ternary Complex Formation: Even with good binary binding, the linker may not allow the target protein and E3 ligase to come together effectively.
-
Steric Hindrance: The linker may be too short, causing steric clashes between the target protein and the E3 ligase.[4][8]
-
Incorrect Geometry: The linker may be too long or overly flexible, leading to an unproductive orientation where lysine residues on the target are not accessible for ubiquitination.[1][8][9]
-
Troubleshooting: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., increasing by 2-4 atoms at a time).[1][10] Experiment with linker composition by introducing more rigid elements (e.g., piperazine, phenyl groups) to pre-organize the PROTAC into a bioactive conformation.[1][2][11]
-
-
Suboptimal Linker Attachment Points: The position where the linker connects to the warhead or the E3 ligase ligand is critical.[3]
-
Troubleshooting: Ensure the linker is attached to a solvent-exposed region of the this compound warhead that does not interfere with its binding to the target protein. Computational modeling can help identify alternative attachment points (exit vectors) that may lead to a more stable ternary complex.[1][]
-
-
Lack of Target Engagement in Cells: It's crucial to confirm that the PROTAC is binding its target within the complex cellular environment.
Issue 2: A "hook effect" is observed in the dose-response curve.
Question: My dose-response curve for target degradation is bell-shaped, with degradation efficiency decreasing at higher PROTAC concentrations. How can I address this "hook effect"?
Answer: The "hook effect" is an expected phenomenon for PROTACs. It occurs when high concentrations of the PROTAC saturate both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[4][10] While inherent to the mechanism, the severity and onset of the hook effect can be influenced by linker design.[14]
Troubleshooting Steps:
-
Confirm and Characterize: Perform a wide dose-response experiment (e.g., from picomolar to high micromolar concentrations) to fully characterize the bell-shaped curve and identify the optimal concentration range for maximum degradation.[4][10]
-
Enhance Ternary Complex Cooperativity: The most effective strategy is to optimize the linker to promote positive cooperativity, which stabilizes the ternary complex over the binary ones.[8][10] Positive cooperativity (alpha, α > 1) occurs when the binding of the PROTAC to one protein increases its affinity for the second protein.[13]
-
Systematic Linker Modification: A systematic evaluation of linker length and composition is crucial.[8]
-
Length: Synthesize and test PROTACs with varying linker lengths. Sometimes, a more constrained, shorter linker can promote a more stable ternary complex.[8]
-
Rigidity: Introduce rigid elements like piperazine rings or alkynes into the linker. This can reduce the entropic penalty of complex formation and pre-organize the PROTAC into a favorable conformation for binding, potentially increasing cooperativity.[9][10]
-
-
Quantify Cooperativity: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the cooperativity factor (α) for each new linker design. This provides critical quantitative feedback for your optimization efforts.[8][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC? A1: There is no universal optimal linker length; it must be determined empirically for each specific target protein and E3 ligase pair.[3][8] Most successful PROTACs feature linkers ranging from 7 to 29 atoms.[3] A linker that is too short can cause steric clashes, while one that is too long may fail to form a stable, productive complex.[8][10] For example, in one study targeting the Estrogen Receptor (ER), a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[10][15]
Q2: What are the main types of linker compositions and their pros and cons? A2: The most common linker compositions are alkyl chains and polyethylene glycol (PEG) chains, but more rigid structures are also used.[2][5] The choice of linker impacts solubility, permeability, and ternary complex stability.[16]
| Linker Type | Advantages | Disadvantages |
| Alkyl/Ether (Flexible) | Synthetically accessible, easy to modify length, can improve cell permeability.[5][11] | High flexibility can lead to unproductive binding modes (entropic penalty); may have poor aqueous solubility.[5][9] |
| PEG-based (Flexible) | Improves aqueous solubility and can reduce non-specific binding.[4][5] | Can sometimes hinder passive diffusion across cell membranes; may increase susceptibility to metabolism.[1][2] |
| Rigid (e.g., piperazine, phenyl) | Conformational restriction can pre-organize the PROTAC, potentially improving potency and reducing the entropic penalty.[1][9][16] | Less adaptable to different protein pairs; synthesis can be more complex.[11][16] |
Q3: How important is the linker attachment point on the this compound warhead? A3: The attachment point, or exit vector, is crucial.[1] An ideal attachment point is located on a solvent-exposed part of the ligand that does not disrupt its key binding interactions with the target protein.[10][] An incorrect attachment point can abrogate binding and completely prevent ternary complex formation. Computational modeling and analysis of co-crystal structures (if available) can help identify suitable positions for linker connection.[1]
Quantitative Data on Linker Optimization
The following tables summarize data from various studies, illustrating the impact of linker design on PROTAC efficacy, as measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Table 1: Impact of Linker Length on Target Degradation (Data adapted from studies on Estrogen Receptor α and TBK1)[15][17]
| Target | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| ERα | PEG/Alkyl | 12 | >1000 | < 50 |
| ERα | PEG/Alkyl | 16 | 17 | > 95 |
| ERα | PEG/Alkyl | 20 | 125 | ~ 85 |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 |
Table 2: Comparison of Flexible vs. Rigid Linkers on Androgen Receptor (AR) Degradation (Data adapted from a study on AR degraders)[2]
| PROTAC | Linker Type | Key Feature | Degradation of AR (at 3 µM) |
| PROTAC 54 | Flexible (PEG) | High Flexibility | Exhibited degradation |
| PROTACs 55-57 | Rigid (Disubstituted Phenyl) | Conformational Restriction | Did not display degradation |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[9][11]
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (typically 18-24 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[9]
-
SDS-PAGE and Western Blot: Separate denatured protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[17]
-
Detection and Analysis: Use an appropriate secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of remaining protein relative to the vehicle control. Plot the results to determine DC₅₀ and Dₘₐₓ values.[1]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation and Cooperativity
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[8]
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis (PROTAC to E3): Inject a series of PROTAC concentrations over the immobilized E3 ligase to measure the binary binding affinity (K_D).[11]
-
Binary Interaction Analysis (PROTAC to Target): In a separate experiment, inject a mixture of the target protein and the PROTAC over a blank sensor chip to determine their binary K_D. This often requires a different assay format if the target protein cannot be immobilized.
-
Ternary Complex Formation Assay: Prepare solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface. An increase in binding response compared to the PROTAC alone indicates ternary complex formation.[8]
-
Data Analysis and Cooperativity (α): Analyze the sensorgrams using appropriate binding models. Calculate the cooperativity factor (α) using the formula: α = (Binary K_D of PROTAC to E3) / (Ternary K_D of Target-PROTAC to E3) .[13]
-
α > 1: Positive cooperativity (ternary complex is more stable).
-
α = 1: No cooperativity.
-
α < 1: Negative cooperativity.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Metabolic Stability of 4-Phenoxyphenyl Thiazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability commonly observed in 4-phenoxyphenyl thiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities associated with 4-phenoxyphenyl thiazole compounds? A1: The 4-phenoxyphenyl thiazole scaffold contains several "soft spots" for metabolism. The primary liabilities are typically oxidation events mediated by Cytochrome P450 (CYP) enzymes.[1] Key metabolic hotspots often include the phenoxy and phenyl rings, which are susceptible to hydroxylation, and the thiazole ring itself, which can undergo oxidation at the sulfur atom or epoxidation of the double bond, potentially leading to reactive metabolites.[2][3]
Q2: How can I experimentally determine the metabolic stability of my compound? A2: The most common in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay.[4][5] The microsomal assay primarily assesses Phase I metabolism by enzymes like CYPs, while the hepatocyte assay provides a more comprehensive picture by including both Phase I and Phase II metabolic pathways.[6] These assays measure the disappearance of the parent compound over time to calculate parameters like half-life (t½) and intrinsic clearance (CLint).[7]
Q3: My compound shows high clearance in the liver microsomal assay. What are the likely causes? A3: High clearance in a microsomal assay strongly suggests rapid metabolism by CYP enzymes.[6] The likely cause is the presence of an easily oxidizable site on your molecule. For this scaffold, this is often the unsubstituted phenyl ring or the electron-rich thiazole ring.[8] Identifying the exact site of metabolism (metabolite identification) is a critical next step.
Q4: What strategies can I employ to improve the metabolic stability of the phenoxyphenyl group? A4: To address metabolism on the aromatic rings, you can:
-
Introduce electron-withdrawing groups (e.g., fluorine, chlorine) onto the phenyl or phenoxy rings to decrease their electron density and make them less susceptible to oxidation.
-
Employ bioisosteric replacement. A common and effective strategy is to replace a phenyl ring with a more electron-deficient and metabolically stable heterocycle, such as a pyridine or pyrimidine ring.[8][9] This can significantly increase the metabolic half-life while aiming to maintain target potency.[8]
Q5: How can the metabolic stability of the thiazole ring itself be enhanced? A5: The thiazole ring can be a metabolic liability.[3] A scaffold hopping strategy can be effective, replacing the thiazole with a different five-membered heterocycle that may have improved stability, such as an isoxazole or a pyrazole.[8][10] This change modifies the electronic properties of the core structure, potentially making it more resistant to oxidative metabolism.[8]
Q6: What is the risk of reactive metabolite formation with thiazole-containing compounds? A6: Thiazole and aminothiazole groups are known to sometimes generate reactive metabolites, often through CYP-catalyzed epoxidation or oxidation pathways.[3] These electrophilic metabolites can potentially form covalent bonds with cellular macromolecules, which is a potential source of toxicity.[3] It is crucial to assess this risk during lead optimization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| High variability in IC50 or metabolic stability results between experiments. | 1. Compound instability in stock solution or assay media.[11] 2. Inconsistent cell health, passage number, or seeding density.[11] 3. Pan-Assay Interference Compounds (PAINS) behavior; some thiazoles can interfere with assay readouts.[11] | 1. Prepare fresh dilutions for each experiment. Assess compound stability in assay buffer via HPLC over time.[12] 2. Standardize cell culture procedures. Use cells within a defined passage number range. 3. Run cell-free controls to check for direct interference with assay reagents (e.g., direct reduction of MTT).[11] |
| Compound is highly stable in microsomal assay but shows high clearance in vivo. | 1. Metabolism is mediated by non-CYP enzymes not present in microsomes. 2. Rapid Phase II metabolism (e.g., glucuronidation, sulfation). 3. Other clearance mechanisms dominate, such as renal or biliary clearance. | 1. Run a hepatocyte stability assay, which includes a broader range of metabolic enzymes.[6] 2. Analyze samples from the hepatocyte assay for the formation of Phase II metabolites. 3. Conduct in vivo pharmacokinetic studies with metabolite identification to understand the full clearance profile.[7] |
| Metabolite identification reveals multiple metabolic hotspots. | The compound has several equally susceptible sites for metabolism. | 1. Prioritize blocking the site that is easiest to modify without losing potency. 2. Consider a more significant structural change, such as a scaffold hop, to globally address the multiple liabilities.[8][13] 3. If possible, use computational models to predict the most likely sites of metabolism to guide synthetic efforts.[8] |
| A strategy to block metabolism at one site leads to increased metabolism at another site ("metabolic switching"). | Blocking the primary metabolic pathway makes a secondary, slower pathway more prominent. | 1. This is a common challenge in drug design. Re-run metabolite identification studies on the new analog. 2. Attempt to block the new hotspot simultaneously. 3. Re-evaluate if a bioisosteric replacement of the entire labile moiety is a more efficient strategy.[14][15] |
Strategies for Improving Metabolic Stability: Data Overview
Modifying the 4-phenoxyphenyl thiazole scaffold can significantly impact its metabolic stability. The following table provides a hypothetical comparison of a parent compound with rationally designed analogs to illustrate the effect of common medicinal chemistry strategies.
| Compound ID | Modification | Strategy | t½ (min) | CLint (µL/min/mg protein) |
| Parent-01 | 4-(4-phenoxyphenyl)thiazole | - | 8 | 86.6 |
| Analog-02 | 4-(4-(4-fluorophenoxy )phenyl)thiazole | Block Phenyl Ring Metabolism | 25 | 27.7 |
| Analog-03 | 4-(4-(pyridin-4-yloxy )phenyl)thiazole | Phenyl Bioisosteric Replacement[8] | 48 | 14.4 |
| Analog-04 | 5-(4-(4-phenoxyphenyl))isoxazole | Thiazole Scaffold Hop[10] | > 120 | < 5.8 |
Visual Guides
Metabolic Pathways of 4-Phenoxyphenyl Thiazole
Caption: Figure 1. Common metabolic pathways for 4-phenoxyphenyl thiazole compounds.
Experimental Workflow for Metabolic Stability Assay
Caption: Figure 2. A typical workflow for an in vitro metabolic stability assay.
Decision-Making Logic for Addressing Instability
Caption: Figure 3. A decision-making workflow for addressing metabolic instability.
Detailed Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes, primarily assessing Phase I (CYP-mediated) metabolism.[2]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Positive control compound (e.g., Verapamil, a compound with known high clearance)
-
Quenching solution: Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)
-
96-well incubation plate and analytical plate
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice.
-
Reaction Mixture: Prepare a master mix in phosphate buffer containing liver microsomes (final concentration typically 0.5-1.0 mg/mL).
-
Initiation: Add the test compound to the reaction mixture to achieve the final desired concentration (e.g., 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.
-
Start Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the negative control wells (T=0 and no-NADPH controls).
-
Incubation and Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new 96-well plate containing 2-3 volumes of ice-cold quenching solution.
-
Sample Processing: Once all time points are collected, seal and centrifuge the analytical plate (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area ratio of the test compound relative to the internal standard at each time point.
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).
-
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the metabolic stability of a compound in intact liver cells, assessing both Phase I and Phase II metabolism.[4]
Materials:
-
Cryopreserved hepatocytes (e.g., human, rat)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution
-
Positive control compound (e.g., 7-hydroxycoumarin for Phase II metabolism)
-
96-well collagen-coated plates
-
Quenching solution (as in Protocol 1)
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw cryopreserved hepatocytes according to the supplier's protocol. Seed the cells onto a collagen-coated 96-well plate at a specified density (e.g., 0.5-1.0 x 10^6 cells/mL) and allow them to attach (typically 2-4 hours).
-
Compound Addition: Remove the seeding medium and replace it with fresh, pre-warmed incubation medium containing the test compound (e.g., final concentration of 1 µM).
-
Incubation and Sampling: Place the plate in an incubator (37°C, 5% CO2). At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction in the respective wells by adding ice-cold quenching solution.
-
Sample Processing: Scrape the wells to lyse the cells and ensure complete extraction. Centrifuge the plate to pellet cell debris and protein.
-
Analysis: Analyze the supernatant by LC-MS/MS.
-
Data Calculation: The data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance. The CLint value is typically expressed as µL/min/10^6 cells.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 7. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ctppc.org [ctppc.org]
- 15. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
Validation & Comparative
A Comparative Analysis of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine and Other E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the discovery and characterization of novel E3 ubiquitin ligase ligands are of paramount importance. These ligands serve as the cornerstone of Proteolysis Targeting Chimeras (PROTACs), guiding the cellular machinery to selectively eliminate disease-causing proteins. This guide provides a comparative framework for evaluating a novel E3 ligase ligand, 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine (referred to herein as "Novel Ligand X"), against well-established ligands for commonly recruited E3 ligases: Cereblon (CRBN), Von Hippel-Lindau (VHL), and Mouse Double Minute 2 Homolog (MDM2).
This document outlines the key performance metrics, presents detailed experimental protocols for their determination, and visualizes the associated biological pathways and workflows to aid researchers in the comprehensive assessment of new E3 ligase binders.
Quantitative Performance Comparison
The efficacy of an E3 ligase ligand is primarily determined by its binding affinity to the respective E3 ligase and its ability to promote the degradation of a target protein when incorporated into a PROTAC. The following tables summarize these key quantitative metrics. Data for established ligands are compiled from published studies, while placeholders are provided for "Novel Ligand X" to be populated with experimental data.
Table 1: Biochemical Binding Affinity of E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Affinity (Kd) | Assay Method |
| Novel | Novel Ligand X | User-determined value | e.g., SPR, ITC, FP |
| CRBN | Lenalidomide | ~1 µM | ITC |
| CRBN | Pomalidomide | ~200 nM | ITC |
| CRBN | Iberdomide (CC-220) | ~15 nM | TR-FRET |
| VHL | VH032 | 185 nM | SPR[1] |
| VHL | VH101 | 44 nM | SPR[1] |
| MDM2 | Nutlin-3a | 90 nM (IC50) | Competition Assay[2] |
Kd (Dissociation Constant): A measure of binding affinity; a lower value indicates a stronger interaction. IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of a ligand required to inhibit a binding process by 50%.
Table 2: Cellular Degradation Performance of Representative PROTACs
To assess the functional consequence of E3 ligase engagement, ligands are incorporated into PROTACs. The degradation efficiency is measured by DC50 (the concentration of a PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[3][4]
| E3 Ligase Recruited | PROTAC | Target Protein | Cell Line | DC50 | Dmax (%) |
| Novel | PROTAC-X | User-defined | User-defined | User-determined | User-determined |
| CRBN | dBET1 | BRD4 | MV4;11 | 1.8 nM | >95% |
| VHL | MZ1 | BRD4 | HeLa | 25 nM | ~90% |
| MDM2 | A1874 | BRD4 | RS4;11 | 33 nM | >90% |
Signaling Pathways and Experimental Workflows
Understanding the biological context of E3 ligases and the experimental procedures for ligand characterization is crucial. The following diagrams, generated using Graphviz, illustrate these complex relationships and processes.
Biological Pathways
Experimental Workflows
Experimental Protocols
Detailed methodologies are essential for generating reproducible and reliable data. The following protocols for key assays are provided as a reference for the characterization of "Novel Ligand X".
Protocol 1: E3 Ligase Binding Affinity via Surface Plasmon Resonance (SPR)
This protocol outlines the determination of binding kinetics and affinity of a ligand for its E3 ligase target.[5][6]
1. Materials and Reagents:
-
Purified recombinant E3 ligase (e.g., VHL/ElonginB/ElonginC complex)
-
E3 ligase ligand ("Novel Ligand X")
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl pH 2.0)
2. Procedure:
-
Immobilization: Immobilize the purified E3 ligase onto the sensor chip surface using standard amine coupling chemistry. Aim for a response level of ~2000-4000 RU. Deactivate a reference flow cell with ethanolamine.
-
Analyte Preparation: Prepare a serial dilution series of "Novel Ligand X" in running buffer. Concentrations should typically range from 0.1x to 10x the expected Kd. Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Measurement: Inject the analyte solutions over the immobilized E3 ligase surface and the reference flow cell at a constant flow rate (e.g., 30 µL/min). Monitor the change in refractive index (response units, RU) during the association phase (e.g., 120 seconds) and the dissociation phase (e.g., 300 seconds).
-
Regeneration: After each cycle, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference flow cell data and the buffer-only injection data from the active flow cell sensorgrams. Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).
Protocol 2: PROTAC-Mediated Protein Degradation via Western Blot
This protocol describes the quantification of target protein degradation in cells treated with a PROTAC incorporating "Novel Ligand X".[3][4]
1. Materials and Reagents:
-
Cell line expressing the target protein of interest
-
Complete growth medium
-
PROTAC incorporating "Novel Ligand X" (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific for the target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
2. Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate (e.g., 12-well) and allow them to adhere overnight. Prepare serial dilutions of the PROTAC in complete growth medium. Treat the cells with the different PROTAC concentrations and a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize all samples to the same total protein concentration with lysis buffer and SDS-loading buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Data Calculation: Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter variable slope model to determine the DC50 and Dmax values.
References
A Comparative Guide to Protein Degrader Building Blocks: Validating E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by enabling the selective elimination of disease-causing proteins. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), bifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The choice of the E3 ligase ligand, a critical building block of a PROTAC, significantly influences its efficacy and selectivity.
This guide provides a comparative overview of the validation process for protein degrader building blocks, with a focus on the most widely used E3 ligase ligands. While novel scaffolds such as 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine are emerging as potential building blocks, this guide will use the well-characterized ligands for Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligases as a framework for comparison, due to the extensive availability of public data. We will delve into the key experimental data required for validation, present detailed protocols for essential assays, and provide visual workflows to guide researchers in this exciting area of drug discovery.
Comparison of E3 Ligase Ligand Building Blocks
The validation of a new protein degrader building block involves a series of rigorous experiments to characterize its binding to the target E3 ligase and its performance when incorporated into a PROTAC. Below is a comparison of key performance metrics for well-established CRBN and VHL ligands and the PROTACs they form.
Table 1: Binding Affinity of E3 Ligase Ligands
The initial and most critical step in validating a building block is to determine its binding affinity (typically measured as the dissociation constant, Kd) to its target E3 ligase. High affinity is often a prerequisite for efficient recruitment of the E3 ligase.
| E3 Ligase Ligand | Target E3 Ligase | Binding Affinity (Kd) | Assay Method |
| Thalidomide | CRBN | ~1.8 µM | Surface Plasmon Resonance (SPR) |
| Lenalidomide | CRBN | 178 nM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | CRBN | 157 nM | Isothermal Titration Calorimetry (ITC) |
| VH032 | VHL | 185 nM | Isothermal Titration Calorimetry (ITC) |
| VH101 | VHL | 44 nM | Isothermal Titration Calorimetry (ITC) |
Table 2: Performance of PROTACs Utilizing Validated Building Blocks
The ultimate test of an E3 ligase ligand building block is its ability to induce the degradation of a target protein when incorporated into a PROTAC. The efficacy of a PROTAC is measured by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax (%) |
| dBET1 | Thalidomide analog | BRD4 | MV4;11 | <100 nM | >90 |
| ARV-825 | Pomalidomide analog | BRD4 | 22Rv1 | 0.57 nM | Not Reported |
| Compound 16 | Pomalidomide analog | EGFR | A549 | 32.9 nM | >95[1] |
| ZQ-23 | Pomalidomide analog | HDAC8 | K562 | 147 nM | 93[2] |
| MZ1 | VHL ligand (VH032 analog) | BRD4 | H661 | 8 nM | >95 |
| ARV-771 | VHL ligand | BRD2/3/4 | CRPC | <5 nM | Not Reported |
| Compound 139 | VHL ligand | BRD4 | PC3 | 3.3 nM | 97[3] |
| PROTAC 141 | VHL ligand | BRD4 | PC3 | 2.58 nM | 94[3] |
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of validating a protein degrader building block. Below are detailed methodologies for key experiments.
Binding Affinity Determination: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Materials:
-
Purified E3 ligase (e.g., CRBN-DDB1 complex or VHL-ElonginB-ElonginC complex)
-
E3 ligase ligand (e.g., this compound)
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
-
Procedure:
-
Thoroughly dialyze the purified E3 ligase and dissolve the ligand in the same dialysis buffer to minimize buffer mismatch effects.
-
Degas both the protein and ligand solutions.
-
Load the E3 ligase solution (typically 10-20 µM) into the sample cell of the ITC instrument.
-
Load the ligand solution (typically 100-200 µM) into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 2-3 µL each) at regular intervals.
-
Record the heat changes after each injection.
-
Analyze the resulting titration curve using the instrument's software to determine the Kd, n, and ΔH.
-
Protein Degradation Quantification: Western Blotting
Western blotting is a widely used technique to quantify the reduction in the levels of a target protein following treatment with a PROTAC.
-
Materials:
-
Cell line expressing the protein of interest
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
In Vitro Ubiquitination Assay
This assay provides direct evidence of a PROTAC's ability to induce the ubiquitination of the target protein by the recruited E3 ligase.
-
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex
-
Recombinant protein of interest
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination buffer
-
-
Procedure:
-
Set up the ubiquitination reaction by combining the E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Analyze the reaction products by Western blotting using an antibody against the POI.
-
A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI should be observed in the presence of a functional PROTAC.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the validation of protein degrader building blocks.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 4-phenoxyphenyl thiazole derivatives in vitro
A Comparative In Vitro Analysis of 4-Phenoxyphenyl Thiazole Derivatives: A Guide for Researchers
The 4-phenoxyphenyl thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the in vitro performance of various 4-phenoxyphenyl thiazole derivatives, drawing upon data from recent studies. The objective is to offer a clear, data-driven overview for researchers, scientists, and professionals in drug development.
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the in vitro activity of selected 4-phenoxyphenyl thiazole derivatives across different therapeutic areas, providing a quantitative basis for comparison.
Anticancer Activity
4-phenoxyphenyl thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below.
| Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 9 | MCF-7 (Breast) | Not specified, but higher efficacy than Doxorubicin | Doxorubicin | Not specified |
| Compound 14a | MCF-7 (Breast) | Not specified, but higher efficacy than Doxorubicin | Doxorubicin | Not specified |
| Compound 9 | NCI-H460 (Lung) | Not specified, but higher efficacy than Doxorubicin | Doxorubicin | Not specified |
| Compound 14a | NCI-H460 (Lung) | Not specified, but higher efficacy than Doxorubicin | Doxorubicin | Not specified |
| Compound 9 | SF-268 (CNS) | Not specified, but higher efficacy than Doxorubicin | Doxorubicin | Not specified |
| Compound 14a | SF-268 (CNS) | Not specified, but higher efficacy than Doxorubicin | Doxorubicin | Not specified |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| Compound 4a | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| Compound 4a | HepG2 (Liver) | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 |
Table 1: Comparative IC50 values of 4-phenoxyphenyl thiazole and related derivatives as anticancer agents.[1][2]
Enzyme Inhibition
A notable therapeutic target for this class of compounds is Acetyl-CoA Carboxylase 2 (ACC2), an enzyme involved in fatty acid metabolism.
| Derivative | Target Enzyme | IC50 (nM) |
| Phenyl ring substituted phenoxy thiazolyl series | ACC2 | ~9-20 |
Table 2: IC50 values of phenoxy thiazole derivatives as ACC2 inhibitors.[3]
Antimicrobial Activity
Select derivatives have also been evaluated for their ability to inhibit the growth of pathogenic microbes. The minimum inhibitory concentration (MIC) is a key metric in this context.
| Derivative | Microbial Strain | MIC (µM) | Reference Compound | MIC (µM) |
| Compound 43a | S. aureus | 16.1 | Norfloxacin | Not specified |
| Compound 43a | E. coli | 16.1 | Norfloxacin | Not specified |
Table 3: Comparative MIC values of 4-phenoxyphenyl thiazole and related derivatives as antimicrobial agents.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-phenoxyphenyl thiazole derivatives) and a reference drug for a specified period (e.g., 24-48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.[2][5]
Acetyl-CoA Carboxylase 2 (ACC2) Inhibition Assay
The potency and selectivity of compounds against ACC2 are determined using enzymatic assays.
-
Enzyme and Substrate Preparation: Recombinant human ACC2 is used. The assay buffer contains the necessary cofactors and substrates.
-
Compound Incubation: The enzyme is pre-incubated with the test compounds at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, acetyl-CoA.
-
Detection: The activity of the enzyme is measured by a suitable method, such as monitoring the incorporation of radiolabeled bicarbonate into malonyl-CoA or by a coupled enzyme system that leads to a change in absorbance or fluorescence.
-
Data Analysis: The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.[3]
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antimicrobial agent is the lowest concentration that will inhibit the visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]
Mandatory Visualization
Diagrams illustrating key processes provide a visual summary of complex information.
Caption: Experimental workflow for anticancer drug discovery.
Caption: Proposed signaling pathway inhibition by thiazole derivatives.
References
- 1. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. benchchem.com [benchchem.com]
Efficacy Showdown: 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine Derived PROTACs Versus Small Molecule Inhibitors in Kinase Degradation
A new frontier in targeted therapy is emerging with the development of Proteolysis Targeting Chimeras (PROTACs), which offer a distinct mechanism of action compared to traditional small molecule inhibitors. This guide provides a comparative analysis of the efficacy of PROTACs derived from the kinase inhibitor scaffold, 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine, against their small molecule counterparts. We will delve into their mechanisms, present key efficacy data, and provide detailed experimental protocols for their evaluation.
The core of this comparison lies in the differing modes of action. Small molecule inhibitors typically function by binding to the active site of a target protein, thereby blocking its enzymatic activity. In contrast, PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, a kinase inhibitor like this compound), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Mechanism of Action: Inhibition vs. Degradation
To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways for both small molecule inhibitors and PROTACs.
Quantitative Efficacy Comparison
The efficacy of PROTACs and small molecule inhibitors can be quantified using various metrics. For inhibitors, the half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the drug required to inhibit the target's activity by 50%. For PROTACs, the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are crucial. DC50 is the concentration at which 50% of the target protein is degraded, while Dmax represents the maximum percentage of protein degradation achievable.
| Compound Type | Target Kinase | Metric | Value | Cell Line | Reference |
| Small Molecule Inhibitor | Spleen Tyrosine Kinase (SYK) | Kᵢ | Nanomolar range | Mast cells | [1] |
| Small Molecule Inhibitor | Aurora Kinase A/B | Kᵢ | 8.0 nM / 9.2 nM | Cancer cell lines | [2][3] |
| Small Molecule Inhibitor | Cyclin-Dependent Kinase 9 (CDK9) | IC50 | 7 nM | Human cancer cell lines | [4][5] |
| PROTAC | Hypothetical Kinase X | DC50 | Sub-nanomolar to low nanomolar | Relevant cancer cell lines | Hypothetical |
| PROTAC | Hypothetical Kinase X | Dmax | >90% | Relevant cancer cell lines | Hypothetical |
Note: Specific quantitative data for a PROTAC directly derived from this compound targeting a specific kinase is not yet publicly available in the searched literature. The PROTAC data presented is based on typical performance characteristics observed for kinase-targeting PROTACs.
Experimental Protocols
Accurate comparison of these two classes of molecules relies on standardized and well-defined experimental protocols.
Kinase Inhibition Assay (for Small Molecule Inhibitors)
Objective: To determine the IC50 value of a small molecule inhibitor against a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, kinase buffer, detection reagent (e.g., ADP-Glo™, Z'-LYTE™), and test compound (inhibitor).
-
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
In a microplate, add the recombinant kinase, its substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for Protein Degradation (for PROTACs)
Objective: To determine the DC50 and Dmax of a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Culture the target cells to an appropriate confluency.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane and probe with a primary antibody specific to the target kinase. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities of the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
PROTACs based on the this compound scaffold represent a promising therapeutic modality that offers a distinct advantage over traditional small molecule inhibitors by inducing the degradation of target kinases. While small molecule inhibitors effectively block kinase activity, PROTACs can eliminate the protein entirely, potentially leading to a more profound and durable biological response and offering a strategy to overcome inhibitor resistance. The quantitative comparison of IC50 values for inhibitors and DC50/Dmax values for PROTACs, obtained through rigorous experimental protocols, is essential for evaluating the relative efficacy of these two approaches in the development of novel kinase-targeted therapies. As more specific data on PROTACs derived from this scaffold becomes available, a more direct and detailed comparison will be possible, further illuminating the therapeutic potential of targeted protein degradation.
References
- 1. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine scaffold. Due to the limited availability of comprehensive public data for a single derivative, this document synthesizes information from structurally related and well-characterized compounds to provide insights into potential off-target effects and selectivity. The primary focus is on derivatives targeting Aurora kinases and p38 MAP kinases, common targets for this chemical class.
Executive Summary
Derivatives of the this compound scaffold have emerged as potent inhibitors of several protein kinases, playing crucial roles in cell cycle regulation and signal transduction. While often designed for a specific target, understanding their cross-reactivity across the human kinome is essential for predicting potential therapeutic efficacy and identifying adverse off-target effects. This guide presents a comparative overview of the selectivity of representative compounds from this class, details common experimental protocols for assessing cross-reactivity, and visualizes the key signaling pathways involved.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro inhibitory activity of representative thiazol-2-ylamine derivatives against a panel of selected kinases. Lower IC50 or Ki values indicate greater potency.
Table 1: Kinase Inhibition Profile of CYC116
CYC116 is a potent pan-Aurora kinase inhibitor with a thiazole core structure. Its selectivity has been evaluated against a limited panel of kinases.
| Kinase Target | Ki (nM) | Selectivity Notes |
| Aurora A | 8.0 | High potency against Aurora kinases.[1] |
| Aurora B | 9.2 | High potency against Aurora kinases.[1] |
| VEGFR2 | 44 | Less potent against VEGFR2 compared to Aurora kinases.[1] |
| CDKs | >50-fold less potent than Aurora A/B | Demonstrates selectivity over Cyclin-Dependent Kinases.[1] |
| PKA, Akt/PKB, PKC | Not active | High selectivity against these kinases.[1] |
| GSK-3α/β, CK2, Plk1, SAPK2A | No effect | High selectivity against these kinases.[1] |
Table 2: Comparative Selectivity of Thiazole-Containing p38 MAPK Inhibitors
While not direct derivatives of the core topic structure, these compounds illustrate the selectivity profiles of thiazole-containing kinase inhibitors targeting the p38 MAPK pathway. Data for the well-characterized inhibitor BIRB 796 is included for comparison.
| Kinase Target | BIRB 796 (Doramapimod) IC50 (nM) | General Thiazole-based Inhibitors |
| p38α | 38 | Potent inhibition is a common feature. |
| p38β | 65 | Variable, often less potent than against p38α. |
| p38γ | 200 | Generally weaker inhibition. |
| p38δ | 520 | Generally weaker inhibition. |
| JNK2 | 330-fold less potent than p38α | Often exhibit cross-reactivity with other MAP kinases.[2] |
| c-RAF | Weak inhibition | Off-target activity can vary significantly.[2] |
| Fyn | Weak inhibition | Off-target activity can vary significantly.[2] |
| Lck | Weak inhibition | Off-target activity can vary significantly.[2] |
| ERK1 | Insignificant inhibition | Generally selective over the ERK pathway.[2] |
| SYK | Insignificant inhibition | Generally selective over SYK.[2] |
| IKK2 | Insignificant inhibition | Generally selective over IKK2.[2] |
Experimental Protocols
The determination of a compound's cross-reactivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for common in vitro kinase assays.
Protocol 1: In Vitro Radiometric Kinase Assay
This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 1 mM EGTA, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-³²P]ATP
-
Test compound (serially diluted)
-
Phosphocellulose paper (for peptide substrates) or SDS-PAGE equipment (for protein substrates)
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube or microplate well, combine the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Inhibitor Addition: Add the serially diluted test compound to the reaction mixture. Include a vehicle control (e.g., DMSO) for 100% activity.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to a final concentration typically at or near the Km for ATP of the specific kinase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction remains within the linear range.
-
Reaction Termination and Detection:
-
For peptide substrates: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
-
For protein substrates: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen. Quantify the radioactivity in the substrate band using a phosphorimager.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: ADP-Glo™ Luminescent Kinase Assay
This is a homogeneous, high-throughput assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified active kinase
-
Substrate (peptide or protein)
-
Kinase reaction buffer
-
ATP
-
Test compound (serially diluted)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and serially diluted test compound.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a set period.
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value as described for the radiometric assay.
Protocol 3: Competitive Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of kinases.
Materials:
-
DNA-tagged kinases (a large panel)
-
Immobilized broad-spectrum kinase inhibitor (on a solid support, e.g., beads)
-
Test compound
-
qPCR reagents
Procedure:
-
Binding Competition: A specific DNA-tagged kinase is incubated with the immobilized inhibitor and the test compound.
-
Equilibration: The mixture is allowed to reach binding equilibrium.
-
Washing: The solid support is washed to remove any unbound kinase.
-
Elution and Quantification: The amount of kinase bound to the immobilized inhibitor is quantified by eluting the kinase and measuring the amount of its DNA tag using qPCR.
-
Data Analysis: The amount of bound kinase is inversely proportional to the affinity of the test compound for that kinase. The results are often reported as a percentage of the control (no test compound) or as a dissociation constant (Kd).
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
In Vivo Validation of Thiazole-Based BET Family Protein Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo validation data for degraders specifically based on the 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine scaffold remains limited in publicly accessible literature, a number of potent thiazole-containing and other BET (Bromodomain and Extra-Terminal domain) family protein degraders have demonstrated significant in vivo efficacy in preclinical cancer models. This guide provides a comparative overview of prominent BET degraders with published in vivo data, focusing on BRD4 (Bromodomain-containing protein 4) as a primary target. The compounds discussed serve as key benchmarks for the evaluation of novel degraders.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Benchmarking a Novel Aminothiazole-Based Kinase Inhibitor Against Established Therapeutics
A Comparative Guide for Researchers in Drug Discovery
The landscape of kinase inhibitor development is continually evolving, with novel chemical scaffolds offering the potential for improved potency, selectivity, and pharmacological properties. This guide provides a comparative analysis of a new aminothiazole-containing compound, SNS-314, against established kinase inhibitors, with a focus on the Aurora kinase family, a group of serine/threonine kinases crucial for mitotic progression and a key target in oncology.
We present a head-to-head comparison of in vitro potency, detailed experimental protocols for assessing kinase inhibition, and visualizations of a key signaling pathway and experimental workflows to aid researchers in evaluating the potential of new chemical entities.
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the biochemical potency (IC50 values) of the aminothiazole compound SNS-314 and a panel of well-characterized kinase inhibitors against the three isoforms of Aurora kinase. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in a biochemical assay. Lower values indicate greater potency.
| Compound | Chemical Scaffold | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Primary Target(s) |
| SNS-314 | Aminothiazole | 9 | 31 | 6 | Pan-Aurora |
| Alisertib (MLN8237) | Pyrimido-benzazepine | 1.2 | 396.5 | - | Aurora A selective |
| Danusertib (PHA-739358) | Pyrazolyl-aminopyrimidine | 13 | 79 | 61 | Pan-Aurora, Abl |
| AMG 900 | - | 5 | 4 | 1 | Pan-Aurora |
| Tozasertib (VX-680) | - | 0.6 (Kiapp) | - | - | Pan-Aurora, Flt-3, Abl |
| Dasatinib | Aminothiazole | >10,000 | >10,000 | >10,000 | BCR-ABL, Src family |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are compiled from publicly available sources for comparative purposes.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of kinase inhibitors. Below are detailed protocols for a biochemical and a cellular assay to determine inhibitor potency and target engagement.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme by quantifying the amount of ATP consumed during the phosphorylation reaction. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
Materials:
-
Purified recombinant human Aurora kinase (A, B, or C)
-
Kinase-specific peptide substrate (e.g., Kemptide for Aurora A)
-
ATP (at a concentration near the Km for the kinase)
-
Test compounds (serially diluted in DMSO)
-
Known inhibitor as a positive control (e.g., Alisertib for Aurora A)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a solution of the Aurora kinase in kinase assay buffer at a concentration determined by prior enzyme titration experiments.
-
Reaction Initiation: Add 2 µL of the kinase solution to each well. To a set of control wells ("no enzyme" control), add 2 µL of kinase assay buffer without the enzyme.
-
Substrate Addition: Prepare a substrate/ATP mix in kinase assay buffer. Add 2 µL of this mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "enzyme" and "no enzyme" controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Kinase Inhibition Assay (Western Blot)
This assay determines the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of a downstream substrate. For Aurora B, a common biomarker is the phosphorylation of Histone H3 at Serine 10 (pHH3 Ser10).
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3, and an antibody for a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with antibodies for total Histone H3 and the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Histone H3 signal to the total Histone H3 signal and the loading control. Calculate the percent inhibition of phosphorylation at each compound concentration.
Mandatory Visualization
Signaling Pathway: The MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Many kinase inhibitors target components of this pathway.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines the general workflow for a biochemical kinase inhibition assay, from compound preparation to data analysis.
Caption: General workflow for a biochemical kinase inhibition assay.
Head-to-head comparison of different synthesis routes for 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine
For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. This guide provides a detailed head-to-head comparison of three distinct synthesis routes for the promising scaffold, 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine. We will delve into the classical Hantzsch synthesis, its modern microwave-assisted adaptation, and a streamlined one-pot approach, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid in methodological selection.
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The target molecule, this compound, holds significant potential for further functionalization and drug discovery efforts. The choice of synthetic route can profoundly impact the efficiency, scalability, and environmental footprint of its production.
Comparative Analysis of Synthesis Routes
The performance of each synthesis route is summarized in the table below, providing a clear comparison of key metrics. The data presented is based on established literature for analogous 2-aminothiazole syntheses and provides a reasonable expectation for the synthesis of the target compound.
| Parameter | Route 1: Classical Hantzsch Synthesis | Route 2: Microwave-Assisted Hantzsch Synthesis | Route 3: One-Pot Synthesis |
| Reaction Time | 4 - 8 hours | 15 - 30 minutes | 2 - 4 hours |
| Typical Yield | 75 - 85% | 85 - 95% | 80 - 90% |
| Reaction Temperature | 78 °C (Reflux in Ethanol) | 100 - 120 °C | 80 °C |
| Purity (Post-Workup) | Good to High | High to Excellent | Good to High |
| Scalability | Well-established | Moderate to High | High |
| Energy Consumption | High | Low | Moderate |
| Green Chemistry Aspect | Moderate (longer heating times) | High (reduced time and energy) | High (process intensification) |
Experimental Protocols
Detailed methodologies for the three synthesis routes are provided below. These protocols are adapted from general procedures for the synthesis of 4-aryl-2-aminothiazoles.
Precursor Synthesis: 2-Bromo-1-(4-phenoxyphenyl)ethan-1-one
Both the classical and microwave-assisted Hantzsch routes require the α-haloketone precursor, 2-bromo-1-(4-phenoxyphenyl)ethan-1-one.
Procedure: To a solution of 1-(4-phenoxyphenyl)ethan-1-one (1 equivalent) in a suitable solvent such as acetic acid or diethyl ether, add N-bromosuccinimide (NBS) (1.1 equivalents) or bromine (1.1 equivalents) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.
Route 1: Classical Hantzsch Synthesis (Conventional Heating)
This traditional method involves the condensation of the α-haloketone with thiourea under reflux.
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-phenoxyphenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring for 4-8 hours.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a base, such as aqueous sodium bicarbonate, to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.
Route 2: Microwave-Assisted Hantzsch Synthesis
This modern approach utilizes microwave irradiation to significantly accelerate the reaction.
Procedure:
-
In a microwave-safe reaction vessel, combine 2-bromo-1-(4-phenoxyphenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 15-30 minutes.
-
After cooling, the workup procedure is similar to the classical method: the mixture is poured into water, neutralized, and the resulting precipitate is filtered, washed, and dried.
-
Recrystallization from ethanol can be performed for further purification. The microwave-assisted method often results in higher yields and purity compared to conventional heating.[1]
Route 3: One-Pot Synthesis
This efficient method combines the halogenation of the ketone and the subsequent cyclization in a single reaction vessel, avoiding the isolation of the lachrymatory α-haloketone intermediate.
Procedure:
-
To a solution of 1-(4-phenoxyphenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in a suitable solvent like ethanol or dimethylformamide (DMF), add a halogenating agent such as N-bromosuccinimide (NBS) or iodine in the presence of a catalyst or promoter.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the workup follows a similar procedure to the Hantzsch methods: pouring into water, neutralization, filtration, and drying of the precipitate.
-
The product is purified by recrystallization. This one-pot approach is considered a greener alternative due to process intensification.
Visualization of the Synthesis Comparison Workflow
The following diagram illustrates the logical workflow for selecting the optimal synthesis route based on key experimental and practical considerations.
Caption: A logical workflow for the comparative analysis of different synthesis routes.
Conclusion
The selection of an appropriate synthesis route for this compound is a critical decision for any research or development program. While the classical Hantzsch synthesis is a robust and well-understood method, it is often hampered by long reaction times and higher energy consumption. The microwave-assisted Hantzsch synthesis offers a significant improvement in terms of speed and efficiency, making it an attractive option for rapid lead optimization and small-scale production.[1] For larger-scale synthesis and in alignment with the principles of green chemistry, the one-pot synthesis presents a compelling alternative by minimizing steps and avoiding the isolation of hazardous intermediates. Ultimately, the choice of method will depend on the specific priorities of the researcher, including available equipment, desired scale, and environmental considerations.
References
Evaluating the Therapeutic Window of 4-Phenoxyphenyl Thiazole-Based Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved therapeutic indices remains a cornerstone of oncological research. Compounds featuring a 4-phenoxyphenyl thiazole scaffold have emerged as a promising class of molecules with potent cytotoxic effects against various cancer cell lines. This guide provides a comparative evaluation of two such compounds, a 4-bromo substituted 4-phenyl-1,2,3-thiadiazole (Compound 8e) and a 2,3-difluoro substituted analogue (Compound 8l), against established chemotherapy agents. The analysis focuses on their in vitro cytotoxicity to delineate a preliminary therapeutic window and explores their likely mechanism of action through the inhibition of Heat shock protein 90 (Hsp90).
Comparative Cytotoxicity Analysis
The following tables summarize the in vitro cytotoxicity of Compounds 8e and 8l against pancreatic (Panc-1) and hepatocellular carcinoma (Huh-7) cell lines, benchmarked against the standard-of-care drugs Sorafenib and Cisplatin, respectively[1].
Table 1: In Vitro Cytotoxicity against Pancreatic Cancer Cells (Panc-1)
| Compound | Type | IC50 (µM) |
| Compound 8e | 4-bromo substituted phenyl at position 5 of 4-phenyl-1,2,3-thiadiazole | 12.79 |
| Compound 8l | 2,3-difluoro substituted phenyl at position 5 of 4-phenyl-1,2,3-thiadiazole | 12.22 |
| Sorafenib | Standard Chemotherapy (Tyrosine Kinase Inhibitor) | 11.50 |
Table 2: In Vitro Cytotoxicity against Hepatocellular Carcinoma Cells (Huh-7)
| Compound | Type | IC50 (µM) |
| Compound 8e | 4-bromo substituted phenyl at position 5 of 4-phenyl-1,2,3-thiadiazole | 11.84 |
| Compound 8l | 2,3-difluoro substituted phenyl at position 5 of 4-phenyl-1,2,3-thiadiazole | 10.11 |
| Cisplatin | Standard Chemotherapy (Alkylating Agent) | 12.70 |
Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action: Hsp90 Inhibition
Several studies suggest that 4-phenoxyphenyl thiazole-based compounds exert their anticancer effects through the inhibition of Heat shock protein 90 (Hsp90)[1]. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By inhibiting Hsp90, these compounds can simultaneously disrupt multiple oncogenic signaling pathways.
Key client proteins of Hsp90 include C-RAF, a serine/threonine-protein kinase in the MAPK/ERK pathway, and ERBB2 (also known as HER2), a receptor tyrosine kinase that is overexpressed in several cancers. Another critical client protein is Cyclin-dependent kinase 4 (CDK4), which plays a pivotal role in cell cycle progression. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.
Experimental Protocols
A comprehensive evaluation of the therapeutic index requires standardized and reproducible experimental methodologies. Below are the detailed protocols for the key in vitro and in vivo assays.
Determination of In Vitro Cytotoxicity (IC50) by MTT Assay
The half-maximal inhibitory concentration (IC50) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., Panc-1, Huh-7) and normal human cell lines (e.g., human fibroblasts).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
96-well microtiter plates.
-
Test compounds (4-phenoxyphenyl thiazole derivatives) and reference drugs (e.g., Sorafenib, Cisplatin) dissolved in dimethyl sulfoxide (DMSO).
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader.
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds and reference drugs is prepared in complete medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing various concentrations of the compounds is added to each well. A vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) is also included.
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C and 5% CO2.
-
MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine
For Immediate Reference by Laboratory Professionals
This document provides critical safety and logistical guidance for the proper disposal of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine (CAS Number: 105512-82-1), a compound frequently used in drug development and chemical research. Adherence to these procedures is vital to ensure personnel safety and environmental protection.
Based on available safety data, this compound is classified as acutely toxic if swallowed and poses a significant hazard to aquatic environments.[1] The following step-by-step instructions are designed to provide a clear and compliant pathway for the disposal of this substance.
Hazard Profile
A summary of the key hazard classifications for this compound is presented below. This information dictates the stringent handling and disposal requirements.
| Hazard Classification | Code | Description | Source |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [1] |
| Water Hazard Class | WGK 3 | Highly hazardous to water | [1] |
| Disposal Precaution | P501 | Dispose of contents/container in accordance with local, regional, national, and international regulations. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound, including waste segregation, container management, and documentation.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
PPE: Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene recommended).
-
Engineering Controls: All handling of this compound, including weighing and transfer to a waste container, must be conducted in a certified chemical fume hood to prevent inhalation of any dust particles.
2. Waste Segregation and Collection:
-
Waste Stream: This compound must be disposed of as hazardous chemical waste. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.
-
Solid Waste: Collect any solid residue, contaminated weighing paper, or disposable labware (e.g., pipette tips, tubes) in a dedicated, properly labeled hazardous waste container.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a puncture-proof sharps container that is also labeled as hazardous waste.
-
Decontamination: Decontaminate surfaces that may have come into contact with the chemical using a suitable solvent (e.g., ethanol, isopropanol) and collect the cleaning materials as hazardous waste.
3. Waste Container Requirements:
-
Container Type: Use a sealable, non-reactive container, typically a high-density polyethylene (HDPE) or glass container with a screw cap, for collecting the waste.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
4. Storage of Hazardous Waste:
-
Location: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the release of contents in case of a leak or spill.
-
Segregation: Store this waste away from incompatible materials.
5. Final Disposal:
-
Arrangement for Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste.
-
Documentation: Complete all required hazardous waste manifests or tracking forms as provided by your institution or the waste contractor.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine (CAS No. 105512-82-1). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on the known hazards of this compound and general best practices for handling acutely toxic solid chemicals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary known hazard is acute oral toxicity.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed[1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to minimize exposure risk.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles. |
| Face Shield | Worn over safety goggles | Recommended for tasks with a significant risk of splashing or aerosolization. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene, disposable | Provides protection against incidental contact. Inspect for tears or punctures before each use. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas to prevent inhalation. |
Operational Plan for Handling
A systematic approach is required for the safe handling of this compound from preparation to post-experiment cleanup.
Pre-Experiment Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designated Area: All handling, including weighing and solution preparation, must be conducted within a designated area, such as a certified chemical fume hood, to control exposure.
-
Assemble Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before handling the compound.
Handling Procedure
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Ventilation: Conduct all handling of the solid compound within a certified chemical fume hood to prevent the inhalation of dust.
-
Weighing: When weighing the powder, use a ventilated balance enclosure or perform the task within a chemical fume hood.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical using an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.
Emergency Procedures
Spill Management
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials must be treated as hazardous waste.
Waste Collection
-
Solid Waste: Collect all contaminated solid waste, including residual chemical, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container.
Disposal Protocol
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictogram.
-
Storage: Store hazardous waste in a designated, secure satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
